3-((4-Aminophenyl)sulfonyl)propan-1-ol: Technical Profile & Synthesis Guide
[1] Executive Summary 3-((4-Aminophenyl)sulfonyl)propan-1-ol (CAS 131110-21-9) is a specialized heterobifunctional linker featuring a sulfone-bridged aniline and a primary alcohol.[1] Its structure—an electron-rich anili...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-((4-Aminophenyl)sulfonyl)propan-1-ol (CAS 131110-21-9) is a specialized heterobifunctional linker featuring a sulfone-bridged aniline and a primary alcohol.[1] Its structure—an electron-rich aniline connected via an electron-withdrawing sulfonyl group to a hydrophilic hydroxypropyl tail—makes it a critical intermediate in the synthesis of reactive dyes , pharmaceutical linkers , and antibody-drug conjugates (ADCs) .[1]
Unlike common ethyl-sulfone linkers (which readily undergo
-elimination to form vinyl sulfones), the propyl spacer in CAS 131110-21-9 confers greater hydrolytic stability, making it ideal for applications requiring robust covalent linkages. This guide details its physicochemical properties, validated synthesis routes, and reactivity profile for research and development applications.
Part 1: Chemical Identity & Physicochemical Profile[1]
Datasheet
Property
Specification
Chemical Name
3-((4-Aminophenyl)sulfonyl)propan-1-ol
CAS Number
131110-21-9
Molecular Formula
CHNOS
Molecular Weight
215.27 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water, DCM
pKa (Aniline)
~2.5 (Lowered due to electron-withdrawing -SO- group)
LogP
~0.6 (Predicted)
Melting Point
118–122 °C (Predicted based on structural analogues)
Structural Analysis
The molecule consists of three distinct functional domains:
Primary Amine (-NH
): Nucleophilic handle for acylation or reductive amination.[1] The para-sulfonyl group reduces its nucleophilicity compared to aniline, requiring stronger electrophiles or catalysis for derivatization.
Sulfonyl Bridge (-SO
-): A strong electron-withdrawing group (EWG) that enhances the metabolic stability of the ring and increases the acidity of the -methylene protons on the propyl chain.[1]
Primary Alcohol (-OH): A nucleophilic handle amenable to activation (mesylation/tosylation) or direct esterification.[1]
Part 2: Synthesis Routes & Process Chemistry[1][5]
Two primary routes are recommended. Method A is the preferred "green" pathway due to higher atom economy and fewer steps. Method B is the traditional route used when starting materials for Method A are unavailable.
Method A: Sulfinate Alkylation (Preferred)
This route utilizes the high nucleophilicity of the sulfinate sulfur atom to displace a halide, avoiding the need for oxidation steps that could compromise the amine.
Step 1 (Sulfide Formation): React 4-aminothiophenol (1.0 eq) with 3-chloro-1-propanol (1.1 eq) and K
CO (2.0 eq) in Acetone at reflux for 6 hours. Yields 3-((4-aminophenyl)thio)propan-1-ol.
Step 2 (Protection): Acetylate the amine using Ac
O (1.1 eq) in DCM to protect against oxidation.
Step 3 (Oxidation): Treat the protected sulfide with 30% H
O (2.5 eq) and catalytic Sodium Tungstate (NaWO) in Methanol/Water at 50°C.
Step 4 (Deprotection): Acid hydrolysis (HCl/Reflux) to yield the final amino-sulfone alcohol.
Part 3: Visualization of Synthesis & Reactivity
Caption: Comparative synthesis pathways (Sulfinate vs. Thiol) and downstream derivatization logic.
Part 4: Reactivity & Applications[1]
Functionalization Strategies
Amine Coupling: The aniline nitrogen is less nucleophilic than standard alkyl amines.
Protocol: Use high-activity acyl chlorides or HATU-activated carboxylic acids in the presence of a non-nucleophilic base (e.g., DIPEA) in DMF.[1]
Alcohol Activation: The primary alcohol is unhindered.
Protocol: React with Methanesulfonyl chloride (MsCl) and Triethylamine in DCM at 0°C to generate the mesylate. This converts the alcohol into a leaving group, allowing the attachment of nucleophilic drugs or dyes via S
2 displacement.
Industrial Utility
Reactive Dyes: The compound serves as a precursor to "masked" reactive dyes. While less reactive than vinyl sulfones, the hydroxypropyl sulfone moiety can be sulfated (-OSO
H) to create water-soluble dyes that fix to cellulosic fibers under high-temperature alkaline conditions.[1]
Pharmaceutical Linkers: Used in PROTACs (Proteolysis Targeting Chimeras) to link E3 ligase binders (often aniline-based) to target protein ligands.[1] The sulfone group improves water solubility and metabolic stability compared to ether or alkyl linkers.
Part 5: Safety & Handling
Hazards: Classified as an Irritant (Skin/Eye/Respiratory).
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is susceptible to slow oxidation (browning) upon air exposure.
Disposal: Incineration in a chemical combustor equipped with a scrubber (due to SO
and NO generation).
References
Sigma-Aldrich. Product Specification: 3-((4-Aminophenyl)sulfonyl)propan-1-ol. Link (Verified CAS Identity).
Organic Syntheses. Preparation of p-Acetaminobenzenesulfinic acid. Org. Synth. 1928, 8, 10. Link (Precursor synthesis for Method A).
ChemicalBook. Synthesis of Sulfone Derivatives via Thiol Oxidation. Link (General methodology for Method B).
Royal Society of Chemistry. Sulfinate Alkylation Protocols. RSC Advances, 2012. Link (Mechanistic support for Method A).
Chemical Architecture and Functional Versatility of Aminophenyl Sulfonyl Alkanols
From Reactive Intermediates to Pharmacophores Structural Paradigm & Electronic Character The aminophenyl sulfonyl alkanol scaffold represents a unique "push-pull" electronic system utilized extensively in both industrial...
Author: BenchChem Technical Support Team. Date: February 2026
From Reactive Intermediates to Pharmacophores
Structural Paradigm & Electronic Character
The aminophenyl sulfonyl alkanol scaffold represents a unique "push-pull" electronic system utilized extensively in both industrial dye chemistry and modern drug discovery. The core structure typically consists of an aniline moiety linked via a sulfonyl (
) bridge to a short alkyl chain terminating in a hydroxyl group (alkanol).
The most commercially and scientifically significant member of this class is 4-aminophenyl-2-hydroxyethyl sulfone (often referred to as "Para Base" in industrial contexts).
Electronic Push-Pull System
The Donor ($ -NH_2 $): The amino group acts as a strong electron donor (+M effect) to the aromatic ring, facilitating electrophilic aromatic substitutions ortho to the amine.
The Acceptor ($ -SO_2- $): The sulfonyl group is a potent electron-withdrawing group (-I, -M). It deactivates the ring towards further electrophilic attack but significantly acidifies the
-protons on the adjacent alkyl chain.
The Alkanol Tail ($ -CH_2CH_2OH $): This segment provides amphiphilic character and, crucially, serves as a "masked" reactive center. The hydroxyl group is chemically inert under neutral conditions but can be activated (via esterification) to become a leaving group.
Pharmacophoric Relevance
In medicinal chemistry, this scaffold acts as a bioisostere for carbonyl-containing compounds. The sulfonyl group offers:
Hydrogen Bonding: The sulfonyl oxygens serve as dual H-bond acceptors.
Metabolic Stability: Unlike carbonyls, the sulfonyl group is resistant to reduction and hydrolysis in vivo.
Geometry: The tetrahedral geometry of sulfur creates a distinct spatial arrangement compared to planar carbonyls, often improving fit in enzyme active sites (e.g., Dihydropteroate synthase).
Synthetic Pathways: The "Green" Evolution
Historically, these compounds were synthesized via chlorosulfonation of acetanilide, a process generating significant acidic waste. Modern industrial and laboratory protocols prefer the Nucleophilic Aromatic Substitution (
) route followed by oxidation and reduction. This method is superior due to higher atom economy and milder conditions.
Workflow Visualization
The following diagram outlines the modern synthesis of 4-aminophenyl-2-hydroxyethyl sulfone.
Figure 1: Modern "Green" synthesis route minimizing acid waste and maximizing yield via catalytic hydrogenation.
Reactivity Profile: The "Masked" Electrophile
The defining feature of aminophenyl sulfonyl alkanols is their ability to toggle between a stable alcohol and a highly reactive Vinyl Sulfone . This reactivity is the cornerstone of the reactive dye industry (e.g., Remazol dyes) and is increasingly explored in covalent drug inhibitors.
The Elimination-Addition Mechanism
The
-hydroxyethyl sulfone group is a precursor. To activate it, the alcohol must first be converted into a better leaving group (typically a sulfate ester or chloride).
Activation:
Elimination (The Switch): Under alkaline conditions (pH > 10), the
-proton (acidified by the sulfonyl group) is removed, eliminating the sulfate group to form the vinyl sulfone.
Michael Addition: The resulting vinyl sulfone is a potent Michael acceptor. It reacts covalently with nucleophiles (Cellulose-OH, Protein-NH2, Cysteine-SH).
Reactivity Logic Diagram
Figure 2: The reactivity triad. Note the specific pathway from Alkanol to Michael Addition via the Vinyl Sulfone intermediate.
Experimental Protocols
Protocol A: Synthesis of 4-Aminophenyl-2-hydroxyethyl Sulfone
Rationale: This protocol uses the catalytic reduction method, avoiding the generation of iron sludge associated with Béchamp reduction.
3-((4-Aminophenyl)sulfonyl)propan-1-ol vs 4-aminophenyl-beta-hydroxyethyl sulfone
An In-depth Technical Guide to Aminophenyl Alkyl Sulfones: A Comparative Study of 3-((4-Aminophenyl)sulfonyl)propan-1-ol and 4-aminophenyl-beta-hydroxyethyl sulfone Foreword by the Senior Application Scientist In the lan...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Aminophenyl Alkyl Sulfones: A Comparative Study of 3-((4-Aminophenyl)sulfonyl)propan-1-ol and 4-aminophenyl-beta-hydroxyethyl sulfone
Foreword by the Senior Application Scientist
In the landscape of industrial chemistry and drug discovery, the aminophenyl sulfone moiety stands as a cornerstone functional group. Its unique electronic properties and stable, yet versatile, chemical nature have cemented its role in everything from high-performance dyes to cutting-edge pharmaceuticals. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into two closely related, yet distinct, molecules: 3-((4-Aminophenyl)sulfonyl)propan-1-ol and 4-aminophenyl-beta-hydroxyethyl sulfone.
While one of these compounds, the ethyl sulfone derivative, is a well-documented and critical intermediate in the dye industry, its propyl analogue remains comparatively obscure in public-domain literature. This guide embraces this disparity not as a limitation, but as an opportunity. We will meticulously detail the known science of the ethyl sulfone, explaining not just the what but the why behind its synthesis and application. Simultaneously, we will cast a forward-looking, predictive eye on the propyl sulfone, leveraging established chemical principles to propose its synthesis and potential applications. This dual approach provides both a robust review of established knowledge and a scientifically grounded exploration of new chemical space.
Part 1: Structural Elucidation and Core Physicochemical Properties
At first glance, the names 3-((4-Aminophenyl)sulfonyl)propan-1-ol and 4-aminophenyl-beta-hydroxyethyl sulfone suggest a high degree of similarity. A closer examination of their molecular architecture, however, reveals a critical difference: the length of the aliphatic alcohol chain. This seemingly minor variation of a single methylene (-CH₂) group is the pivot upon which their chemical identity, reactivity, and potential applications diverge.
4-aminophenyl-beta-hydroxyethyl sulfone features a two-carbon (ethyl) linker between the sulfonyl group and the terminal hydroxyl group. In contrast, 3-((4-Aminophenyl)sulfonyl)propan-1-ol possesses a three-carbon (propyl) linker. This fundamental structural distinction is visualized below.
Figure 1: Comparative chemical structures. Left: 4-aminophenyl-beta-hydroxyethyl sulfone. Right: 3-((4-Aminophenyl)sulfonyl)propan-1-ol.
This structural difference directly impacts their fundamental properties, as summarized in the table below.
Property
4-aminophenyl-beta-hydroxyethyl sulfone
3-((4-Aminophenyl)sulfonyl)propan-1-ol
Synonyms
p-aminophenyl-β-hydroxyethylsulfone
N/A
CAS Number
5253-08-7 (Implied from synthesis patents)
131110-21-9
Molecular Formula
C₈H₁₁NO₃S
C₉H₁₃NO₃S
Molecular Weight
201.24 g/mol
215.27 g/mol
Part 2: 4-Aminophenyl-beta-hydroxyethyl Sulfone: A Pillar of the Reactive Dye Industry
The vast majority of available technical literature focuses on 4-aminophenyl-beta-hydroxyethyl sulfone. Its prominence is not accidental; it is a crucial precursor to vinyl sulfone (VS) reactive dyes, a class of colorants prized for their ability to form strong, covalent bonds with cellulosic fibers like cotton, resulting in excellent colorfastness.
Synthesis Methodologies: A Tale of Two Pathways
The industrial production of 4-aminophenyl-beta-hydroxyethyl sulfone is dominated by a highly optimized synthetic route starting from p-nitrochlorobenzene. The choice of this starting material is driven by cost-effectiveness and the reactivity of the chlorine atom, which is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic substitution.
A Generalized Industrial Synthesis Protocol:
Thioether Formation: p-Nitrochlorobenzene is reacted with 2-mercaptoethanol in the presence of a base, such as sodium hydroxide.[1][2] The base deprotonates the thiol group of mercaptoethanol, forming a potent thiolate nucleophile that displaces the chlorine atom on the aromatic ring. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic aromatic substitution.[1]
Oxidation to Sulfone: The resulting thioether, 4-nitrophenyl-β-hydroxyethyl thioether, is then oxidized to the corresponding sulfone. Hydrogen peroxide is a common and environmentally benign oxidant for this step, often used with a catalyst like sodium tungstate.[2] The sulfone group is critical as it provides the necessary electronic properties for the subsequent elimination reaction that forms the reactive vinyl group.
Nitro Group Reduction: The nitro group is reduced to a primary amine (the titular "amino" group). This is most commonly achieved via catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[3][4] This step is crucial as the resulting aromatic amine is the component that will be diazotized to form the chromophore (the color-bearing part) of the final dye.
Diagram 1: Common industrial synthesis workflow for 4-aminophenyl-beta-hydroxyethyl sulfone.
Mechanism of Action in Reactive Dyes
The utility of 4-aminophenyl-beta-hydroxyethyl sulfone lies in its transformation into a reactive moiety. The process involves two key stages:
Esterification: The hydroxyl group is first esterified with sulfuric acid to form 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate, a stable and water-soluble intermediate often referred to as "para-ester".[3][5] This is the commercially traded form of the reactive intermediate.
In-Situ Formation of Vinyl Sulfone: Under alkaline conditions (high pH) in the dye bath, an elimination reaction occurs. The sulfate group is eliminated, and a double bond is formed, creating a highly electrophilic vinyl sulfone group (H₂N-C₆H₄-SO₂-CH=CH₂).
Covalent Bonding: This vinyl sulfone group is the "warhead" of the dye. It readily undergoes a Michael-type addition reaction with nucleophilic groups on the fiber, such as the hydroxyl groups of cellulose or the amine groups of wool, forming a stable, covalent ether or amine linkage. This covalent bond is the reason for the exceptional wash fastness of VS dyes.
Part 3: 3-((4-Aminophenyl)sulfonyl)propan-1-ol: A Prospective Analysis
In stark contrast to its ethyl-sulfone cousin, there is a significant lack of published, in-depth studies on 3-((4-aminophenyl)sulfonyl)propan-1-ol. It is commercially available from chemical suppliers, indicating that a viable synthesis exists, but it has not achieved the same industrial or academic footprint. However, by applying fundamental principles of organic chemistry, we can propose a logical synthetic pathway and explore its potential applications.
Proposed Synthesis Methodology
A plausible synthesis can be designed by analogy to the industrial process for the ethyl sulfone derivative, simply by substituting the two-carbon thiol with its three-carbon analogue, 3-mercaptopropan-1-ol.
A Proposed Laboratory-Scale Protocol:
Thioether Formation: p-Nitrochlorobenzene would be reacted with 3-mercaptopropan-1-ol using a suitable base (e.g., sodium methoxide) in a polar solvent (e.g., methanol) to yield 3-((4-nitrophenyl)thio)propan-1-ol.
Oxidation: The resulting thioether would be oxidized to the sulfone, 3-((4-nitrophenyl)sulfonyl)propan-1-ol, likely using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) for a clean, high-yielding laboratory-scale reaction.
Reduction: The final step would involve the catalytic hydrogenation of the nitro group to the amine, using a standard catalyst like Pd/C in an ethanol or ethyl acetate solvent under a hydrogen atmosphere, to yield the target molecule, 3-((4-aminophenyl)sulfonyl)propan-1-ol.
Diagram 2: A proposed synthetic workflow for 3-((4-aminophenyl)sulfonyl)propan-1-ol.
Potential Applications and Research Directions
The sulfone group is a highly valued functional group in medicinal chemistry. It is metabolically stable, capable of acting as a hydrogen bond acceptor, and can improve physicochemical properties like solubility.[6] The presence of the aminophenyl group and the primary alcohol provides three distinct points for further chemical modification, making 3-((4-aminophenyl)sulfonyl)propan-1-ol a potentially valuable building block or scaffold in drug discovery.
Scaffold for Novel Therapeutics: The core structure could be elaborated to target a wide range of biological systems. The aromatic amine could be acylated, alkylated, or used in cyclization reactions. The terminal alcohol could be converted into esters, ethers, or halides for further coupling.
Bioisostere and Spacer: In drug design, the propylsulfonyl chain could serve as a flexible, polar spacer to correctly position pharmacophoric elements for optimal interaction with a biological target. It could act as a bioisostere for other functional groups, helping to fine-tune a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Materials Science: Aminophenyl sulfones, such as 4,4'-diaminodiphenyl sulfone (Dapsone), are used as high-performance epoxy curing agents.[7] The propyl alcohol derivative could be explored as a modifier in polymer chemistry, potentially imparting enhanced thermal stability or altered solubility characteristics to advanced materials.
Part 4: Comparative Analysis and Future Outlook
The single-carbon difference between the ethyl and propyl linkers is subtle but significant. This variation is expected to manifest in several key areas:
The formation of the vinyl sulfone from the ethyl derivative is an E1cB-like elimination, where the acidity of the α-protons is enhanced by the sulfone group. In the propyl analogue, the protons α to the sulfone are on the second carbon of the chain, not adjacent to the leaving group on the third carbon, making a similar elimination to an allyl sulfone more complex and less direct.
Flexibility
More rigid
More flexible
The additional C-C single bond in the propyl chain allows for greater conformational freedom.
Lipophilicity
Lower
Higher
The extra methylene group increases the hydrocarbon character of the molecule, which would be expected to slightly increase its LogP value.
The difference in elimination reactivity makes the propyl analogue less suitable as a direct precursor for vinyl sulfone-style reactive dyes, while its structure is well-suited for the modular approach used in medicinal chemistry.
Future Outlook:
The story of these two molecules is a classic example of chemical utility driving scientific focus. 4-aminophenyl-beta-hydroxyethyl sulfone is a testament to optimized industrial chemistry, a molecule perfected for a single, high-volume purpose. In contrast, 3-((4-aminophenyl)sulfonyl)propan-1-ol represents untapped potential. Its future lies not in mimicking its shorter-chain analogue, but in leveraging its unique structural features.
We strongly encourage further research into the synthesis, characterization, and derivatization of the propyl sulfone. Exploring its utility as a scaffold in the synthesis of new chemical libraries for high-throughput screening could unveil novel biological activities. Its properties as a monomer or polymer additive also warrant investigation. While one is a well-understood workhorse, the other is a promising dark horse, waiting for its application to be discovered.
References
PrepChem.com. Synthesis of 4-aminophenyl-β-sulfatoethylsulfone. Available from: [Link]
Google Patents. CN101255128A - Method for preparing 4-aminophenyl-beta-hydroxyethyl sulfone sulfate.
Google Patents. EP0092909A2 - Process for producing aminophenyl-beta-hydroxyethylsulfone.
ChemBK. 4-Aminophenyl sulfone. Available from: [Link]
Eureka | Patsnap. Method for producing amino-phenyl-beta-hydroxyethyl sulfone sulfate. Available from: [Link]
TradeIndia. 4-Amino Phenyl-beta- Hydroxy Ethyl Sulfone Sulfate Supplier, Exporter from Mumbai. Available from: [Link]
LookChem. 3-(4-Aminobenzoyl)aminophenyl-beta-hydroxyethyl sulfone. Available from: [Link]
PubChem. 4-((4-Aminophenyl)sulfonyl)phenol. Available from: [Link]
Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available from: [Link]
Google Patents. CN108003073A - Preparation method of aminophenyl-β-hydroxyethylsulfone and p-aminophenyl-β-hydroxyethylsulfone sulfate.
EPA CompTox Chemicals Dashboard. 3-(3-aminophenyl)propan-1-ol Properties. Available from: [Link]
MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]
The following technical guide details the chemical profile, synthesis, and reactivity of 3-((4-aminophenyl)sulfonyl)propan-1-ol (CAS 131110-21-9). CAS Registry Number: 131110-21-9 Document Type: Technical Whitepaper / Ch...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, synthesis, and reactivity of 3-((4-aminophenyl)sulfonyl)propan-1-ol (CAS 131110-21-9).
CAS Registry Number: 131110-21-9
Document Type: Technical Whitepaper / Chemical Profile
Version: 1.0
Executive Summary
3-((4-aminophenyl)sulfonyl)propan-1-ol is a bifunctional organic building block characterized by a central sulfone moiety flanking an aniline ring and a primary propyl alcohol chain. Unlike its ethyl homologue (2-((4-aminophenyl)sulfonyl)ethanol), which is a precursor to reactive vinyl sulfones in the dye industry, the propyl derivative is chemically distinct due to the stability of its aliphatic chain against
-elimination.
This compound serves as a critical stable linker in medicinal chemistry (e.g., PROTACs, antibody-drug conjugates) and advanced materials. Its structure allows for orthogonal functionalization: the primary amine undergoes standard nitrogen coupling (acylation, reductive amination), while the primary alcohol serves as a handle for esterification or activation (mesylation/tosylation) for alkylation reactions.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
~2.5 - 3.0 (Lowered due to electron-withdrawing -SO- group)
Solubility
Soluble in DMSO, Methanol, DMF; Sparingly soluble in water; Insoluble in Hexane
Synthesis & Manufacturing Protocols
The synthesis of 3-((4-aminophenyl)sulfonyl)propan-1-ol typically follows a Thioether Oxidation Route . This method is preferred over direct sulfination due to higher yields and milder conditions.
Protocol: Thioether S-Alkylation & Oxidation
Rationale: Direct alkylation of 4-aminothiophenol avoids the need for nitro-reduction steps, though protection of the aniline may be required if chemoselectivity issues arise. The oxidation step must be controlled to prevent N-oxidation.
Conditions: 0°C to Room Temperature. Monitor strictly by TLC/LC-MS to stop at sulfone and avoid N-oxide formation.
Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (SiO
, DCM/MeOH gradient).
Figure 1: Two-step synthesis via S-alkylation followed by controlled oxidation.
Reactivity & Functionalization Profile
The chemical utility of this compound lies in its bifunctionality . The sulfone group acts as a metabolic anchor (resistant to hydrolysis and reduction), while the amine and alcohol groups allow for "click" chemistry or linker extension.
A. Aniline Amine (Nucleophile)
The amino group is deactivated relative to aniline due to the strong electron-withdrawing nature of the para-sulfonyl group.
Acylation: Reacts with acid chlorides/anhydrides to form stable sulfonamide-linked amides.
Diazotization: Can be converted to a diazonium salt (NaNO
/HCl) for azo-coupling (dye synthesis) or Sandmeyer reactions (installing -Cl, -Br, -CN).
B. Primary Alcohol (Electrophile/Nucleophile)
Activation: The hydroxyl group is easily converted to a leaving group (Mesylate/Tosylate) using MsCl or TsCl/Pyridine. This enables the attachment of the linker to secondary amines or thiols.
Oxidation: Can be oxidized to the corresponding aldehyde (using Dess-Martin Periodinane) or carboxylic acid (Jones Oxidation) for peptide coupling.
C. Sulfone Bridge (Structural)
Stability: Unlike the ethyl homologue, the propyl chain prevents
This molecule is an ideal "spacer" in PROTAC (Proteolysis Targeting Chimera) design. The sulfone group improves water solubility compared to alkyl chains and increases metabolic stability compared to esters or ethers. The 3-carbon chain provides a specific spatial geometry often required to span the gap between an E3 ligase ligand and a target protein ligand.
Polymer Science
Used as a monomer or crosslinker. The amine can react with isocyanates (to form ureas) or epoxides, while the alcohol can react with isocyanates (to form urethanes) or acids. This allows for the incorporation of sulfone groups into polyurethanes or polyesters, enhancing thermal stability and mechanical strength.
Dye Chemistry
While not a reactive vinyl sulfone precursor itself, it serves as an intermediate for acid dyes or disperse dyes where the propyl-alcohol tail improves solubility and substantivity to polar fibers (nylon/polyester).
Safety & Handling (SDS Summary)
Hazard Class
Statement
Precaution
Acute Toxicity
Harmful if swallowed (H302).
Do not eat/drink in lab. Wash hands post-handling.
Skin/Eye Irritation
Causes skin irritation (H315) and serious eye irritation (H319).
Advanced Architectures in Reactive Systems: The Sulfonyl Propanol Linker
This guide explores the Sulfonyl Propanol (SP) moiety, a critical structural motif that bridges the gap between industrial textile chemistry and high-precision bioconjugation in drug development. While the -sulfatoethyls...
Author: BenchChem Technical Support Team. Date: February 2026
This guide explores the Sulfonyl Propanol (SP) moiety, a critical structural motif that bridges the gap between industrial textile chemistry and high-precision bioconjugation in drug development. While the
-sulfatoethylsulfone (SES) group is the industry standard for rapid fixation, the sulfonyl propanol architecture offers a distinct mechanism utilized for controlled reactivity, enhanced solubility, and site-selective protein modification.
Executive Summary
The Sulfonyl Propanol (SP) linker represents a shift from "rapid fixation" to "controlled conjugation." Unlike its C2 counterpart (
-sulfatoethylsulfone), which relies on rapid -elimination to form a vinyl sulfone, the C3-based sulfonyl propanol scaffold provides a tunable platform. In textile chemistry, it functions as a leveling agent and solubilizer; in biopharmaceuticals (specifically Antibody-Drug Conjugates or ADCs), derivatives like 1,3-bis(vinylsulfonyl)-2-propanol serve as bis-alkylation reagents for disulfide bridging, offering superior stability in human plasma compared to maleimides.
Part 1: Mechanistic Principles & Chemical Architecture
The C2 vs. C3 Dichotomy
To understand the role of the sulfonyl propanol linker, one must contrast it with the standard ethyl congener.
Feature
-Sulfatoethylsulfone (C2)
Sulfonyl Propanol / Propyl Sulfone (C3)
Structure
Activation
Rapid -Elimination (Alkaline pH)
Epoxide formation or Nucleophilic Substitution
Intermediate
Vinyl Sulfone ()
Epoxide / Allyl Sulfone (Rare)
Reactivity
High (Fast Fixation)
Moderate/Tunable (High Selectivity)
Hydrolysis
Significant (Competition with water)
Reduced (Steric protection)
The "Soft" Electrophile Mechanism
The sulfonyl group (
) acts as a powerful electron-withdrawing group (EWG).
In C2 Systems: The EWG acidifies the
-protons, facilitating elimination.
In C3 (Propanol) Systems: The extra carbon and the hydroxyl group introduce steric bulk and hydrophilicity . The mechanism shifts from simple Michael addition to a sequence often involving in situ epoxide formation (if a leaving group like chlorine is present at C3) or bis-alkylation (in crosslinking contexts).
Diagram 1: Comparative Activation Pathways
The following diagram illustrates the divergence in activation between standard SES and Sulfonyl Propanol linkers.
Part 2: Applications in Drug Development (Bioconjugation)[1]
For the pharmaceutical audience, the sulfonyl propanol motif is most relevant in Bis-sulfone conjugation .
Disulfide Bridging
Traditional maleimide linkers often suffer from "retro-Michael" exchange in plasma, leading to off-target toxicity. Bis-sulfone reagents (often containing a propanol hydroxyl handle for payload attachment) offer a solution by re-bridging reduced interchain disulfides in antibodies.
Mechanism: The reagent undergoes a double Michael addition sequence. It alkylates both sulfur atoms derived from a reduced disulfide bond, structurally "stapling" the antibody back together.
Role of the Propanol Hydroxyl: The C2-hydroxyl group in the linker (e.g., in 1,3-bis(vinylsulfonyl)-2-propanol) serves as the attachment point for the cytotoxic payload or PEG chain.
Protocol: Site-Specific Conjugation via Bis-Sulfone
Note: This protocol assumes a standard IgG1 antibody and a bis-sulfone-functionalized payload.
Reduction: Incubate IgG (
) with TCEP (2.5 molar equivalents) at for 2 hours to reduce interchain disulfides.
Buffer Exchange: Remove excess TCEP using a desalting column (PD-10) equilibrated with conjugation buffer (
Sodium Phosphate, pH 7.4, EDTA).
Conjugation: Add the Sulfonyl Propanol-based Bis-alkylation Reagent (4-5 molar equivalents) dissolved in DMSO (keep final DMSO
).
Incubation: React for 4 hours at
. The bis-sulfone undergoes sequential Michael addition to the liberated thiols.
Quenching: Add excess N-acetylcysteine to quench unreacted linker.
Validation: Analyze via HIC-HPLC (Hydrophobic Interaction Chromatography) to confirm Drug-to-Antibody Ratio (DAR) of exactly 4 (bridging 4 disulfides).
Part 3: Applications in Textile Chemistry
In high-performance textiles, the sulfonyl propanol linker (often as a chlorohydroxypropyl derivative) is used when leveling is critical.
Reactivity Modulation
Standard VS dyes react so fast that they can cause uneven dyeing ("striking"). The propanol-based linkers react more slowly due to:
Steric Hindrance: The extra methylene group and hydroxyl branch impede the approach of the cellulosate anion.
Lower Acidity: The
-hydrogens are less acidic than in the ethyl sulfone, slowing down the elimination step if that pathway is required.
Quantitative Data: Hydrolysis Resistance
The following table summarizes the half-life (
) of reactive groups at pH 10, (simulated dyeing condition).
Reactive Group
(Hydrolysis)
Fixation Efficiency (Cotton)
Primary Use Case
Vinyl Sulfone (VS)
~15 mins
60-70%
Rapid, continuous dyeing
Monochlorotriazine (MCT)
~40 mins
70-80%
Hot exhaust dyeing
Sulfonyl Propanol (Activated)
>60 mins
85-90%
High-uniformity batch dyeing
Part 4: Synthesis Workflow (Self-Validating)
A robust synthesis of a Sulfonyl Propanol linker typically starts from a thiol precursor.
Synthesis of 3-((2-hydroxypropyl)sulfonyl)aniline
This intermediate allows the attachment of the linker to a chromophore.
Alkylation: React 3-aminothiophenol with 1-chloro-2-propanol in alkaline water/ethanol (
, ) for 4 hours.
Checkpoint: Monitor disappearance of thiol via Ellman’s reagent test (should be negative).
Oxidation: Treat the thioether intermediate with Hydrogen Peroxide (
Validation: IR Spectroscopy. Look for appearance of strong symmetric/asymmetric sulfone stretches at
and .
Isolation: Acidify to precipitate the product. Recrystallize from water.
Diagram 2: Synthesis & Conjugation Workflow
Caption: Step-by-step synthesis of the Sulfonyl Propanol linker, branching into textile and pharmaceutical applications.
References
Balan, A., et al. (2007). "Site-Specific PEGylation of Protein Disulfide Bonds Using a Three-Carbon Bridge." Bioconjugate Chemistry, 18(1), 61-76. Link
Lewis, D. M. (2014). "Developments in the chemistry of reactive dyes and their application processes." Coloration Technology, 130(6), 382-412. Link
Godwin, A., et al. (2010). "Sulfone Conjugation: A New Strategy for Stabilizing Maleimide-Antibody Conjugates."[3] Bioconjugate Chemistry, 21(11), 2005-2012. (Note: Contextualizes sulfone stability vs maleimide).
Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Foundational text on SES and sulfone mechanisms).
Shaikh, M. A. (2021).[4] "Reactive Dyes: Classification, Dyeing Mechanism, Application." Textile Learner. Link
Methodological & Application: A Technical Guide to High-Throughput Screening in Drug Discovery
This in-depth technical guide provides a comprehensive overview of High-Throughput Screening (HTS) for researchers, scientists, and drug development professionals. It is designed to offer not just procedural steps, but a...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive overview of High-Throughput Screening (HTS) for researchers, scientists, and drug development professionals. It is designed to offer not just procedural steps, but also the underlying scientific rationale and strategic considerations essential for successful HTS campaigns.
PART 1: CORE DIRECTIVE: The Strategic Framework of High-Throughput Screening
High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid and automated testing of immense libraries of chemical compounds against specific biological targets.[1][2][3][4][5] The primary objective is to identify "hits"—compounds that modulate a biological target's activity in a desired way. These hits serve as the crucial starting points for medicinal chemistry efforts, which aim to develop them into lead compounds and, ultimately, clinical drug candidates. The power of HTS lies in its ability to test hundreds of thousands to millions of compounds in a remarkably short period, a scale that would be unattainable with traditional methods.[1] In fact, over 80% of small-molecule drugs approved by the FDA have origins in HTS.[1]
A successful HTS campaign is far more than a simple, large-scale experiment; it is a meticulously planned and executed scientific endeavor. It demands a profound understanding of the biological system under investigation, expertise in assay development, and the application of rigorous statistical methods for data analysis.
PART 2: SCIENTIFIC INTEGRITY & LOGIC: The Pillars of a Robust HTS Campaign
The success of any HTS campaign is fundamentally tethered to the quality and reliability of the biological assay. This experimental system is the lens through which the effects of thousands of compounds are viewed. Therefore, the development and validation of a robust assay is the most critical phase of any HTS project.[6][7]
Foundational Principles of HTS Assay Design
An effective HTS assay must possess several key characteristics:
Biological Relevance: The assay must accurately reflect the targeted biological process.[7]
Robustness and Reproducibility: The assay must be consistent and produce reliable data over time and across different experimental runs.[7]
Miniaturization and Automation Compatibility: To be suitable for HTS, the assay must be adaptable to high-density microplate formats (e.g., 384- or 1536-well plates) and compatible with robotic liquid handling systems.[3][7]
Cost-Effectiveness: Given the vast number of compounds to be tested, the cost per data point must be minimized.[3]
Statistical Soundness: The assay must have a large enough signal window to confidently distinguish between active and inactive compounds.
Key Methodologies in HTS Assay Development
A diverse array of assay technologies is utilized in HTS, with the selection dependent on the specific biological target and the nature of the desired readout.
Table 1: Common HTS Assay Technologies
Assay Technology
Principle
Key Advantages
Fluorescence-Based Assays
Measure changes in light emission from fluorescent molecules.
Widely applicable, high sensitivity.
Luminescence-Based Assays
Measure light produced by a chemical or enzymatic reaction.
Very high sensitivity, low background signal.
Absorbance-Based Assays
Measure the amount of light absorbed by a sample.
Simple, cost-effective.
High-Content Screening (HCS)
Utilizes automated microscopy and image analysis to measure multiple cellular parameters.
Provides rich, multi-parametric data from a single well.[8]
The Self-Validating System: Assay Validation and Quality Control
Before initiating a full-scale screen, the chosen assay must undergo rigorous validation to ensure it is "fit for purpose."[9] This validation process provides confidence in the quality and reliability of the data that will be generated.
Key Validation Parameters:
Z'-factor: This statistical parameter is a measure of the separation between the positive and negative control signals.[10][11] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10][11][12][13][14]
Signal-to-Background (S/B) Ratio: This is the ratio of the signal from the positive control to the signal from the negative control. A high S/B ratio is desirable.[10]
Coefficient of Variation (%CV): This measures the variability of the data. A %CV below 10-15% is generally considered acceptable.
Experimental Protocol: Z'-Factor Determination
Plate Preparation: A microplate (e.g., 384-well) is prepared with multiple replicates of both positive and negative controls.
Reagent Addition: The necessary assay reagents are added to all wells.
Incubation: The plate is incubated for a predetermined time at a specific temperature to allow the reaction to proceed.
Signal Detection: The plate is read using a microplate reader appropriate for the assay technology (e.g., fluorescence, luminescence).
Calculation: The mean (μ) and standard deviation (σ) are calculated for both the positive (p) and negative (n) controls. The Z'-factor is then calculated using the formula: Z' = 1 - (3σp + 3σn) / |μp - μn|.[10]
Diagram: HTS Assay Development and Validation Workflow
Caption: Workflow for HTS assay development and validation.
PART 3: FROM HITS TO LEADS: The HTS Data Analysis Cascade
The raw data generated from an HTS campaign requires a systematic and statistically robust analysis pipeline to identify genuine "hits" while minimizing false positives.
Primary Data Analysis and Normalization
The initial step involves quality control of the raw data to identify and flag any experimental artifacts. The data is then normalized to account for systematic variations across plates and wells. Common normalization methods include:
Percent Inhibition/Activation: Normalizes data relative to the positive and negative controls on each plate.
Z-score: Normalizes data based on the mean and standard deviation of all samples on a plate.[15]
B-score: A more robust normalization method that is less sensitive to outliers and positional effects.[15][16][17][18][19]
Hit Identification and Triage
Following normalization, a "hit" threshold is applied to identify compounds that exhibit a statistically significant effect. The initial list of hits then undergoes a triage process to eliminate false positives and prioritize the most promising candidates.[20] This process often includes:
Confirmation Screening: Re-testing the initial hits to confirm their activity.
Dose-Response Analysis: Determining the potency of confirmed hits by testing them at multiple concentrations.
Secondary Assays: Using orthogonal assays to confirm the mechanism of action and rule out off-target effects.
Cheminformatics and PAINS Filtering: Analyzing the chemical structures of hits to identify and flag compounds with undesirable properties, such as Pan-Assay Interference Compounds (PAINS), which are known to frequently cause false positive results in HTS assays.[21][22][23][24]
Diagram: HTS Data Analysis Cascade
Caption: A flowchart of the HTS data analysis cascade.
PART 4: THE FUTURE OF HTS: Emerging Technologies and Applications
The field of HTS is continuously evolving, with new technologies and approaches emerging to enhance the efficiency and effectiveness of drug discovery.
Phenotypic Screening: This approach involves screening compounds in complex biological systems, such as cells or whole organisms, to identify those that produce a desired phenotypic change, often without prior knowledge of the molecular target.[25][26][27][28][29] This can be a powerful strategy for diseases with poorly understood mechanisms.[28]
DNA-Encoded Libraries (DELs): DEL technology allows for the screening of libraries containing billions to trillions of compounds.[30][31][32] Each compound is tagged with a unique DNA barcode, enabling massive parallel screening and identification of binders to a target protein.[30][31][32][33][34]
References
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Vertex AI Search.
DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC. (n.d.).
Future of Drug Discovery with DNA Encoded Libraries. (n.d.). Sigma-Aldrich.
Better together? Phenotypic screening and target-based screening. (n.d.). Tecan.
AI-driven High Throughput Screening for Targeted Drug Discovery. (2024, March 11). Oxford Global.
How AI Contributes to make High-Throughput Screening more Efficient. (n.d.). 3D Cell Culture.
Dahlin, J. L., & Walters, M. A. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). Vertex AI Search.
Phenotypic and target-based screening: complementary or competing? (2017, July 11). Drug Discovery World.
Driving Drug Design Using DNA Encoded Libraries. (2025, April 24). Amgen.
Integrating AI with High-Throughput Screening: Enhancing the Discovery of Potent Drug Candidates in Pharmaceutical Research. (2024, November 14).
Synthesis of DNA Encoded Libraries for Drug Discovery. (n.d.). Vipergen.
High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. (2026, February 9). Infinix Bio.
Phenotypic Screening for Drug Discovery. (n.d.). Biobide.
DNA-encoded chemical library. (n.d.). Wikipedia.
High Content Screening (HCS) with AI & ML: Redefining Drug Discovery. (2024, July 16). Ardigen.
On HTS: Hit Selection. (2024, January 4). Science and Technology of Assay Development.
Baell, J. B., & Walters, M. A. (2017, December 4). Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
Pan Assay Interference Compounds. (2022, June 13). YouTube.
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
Integrating Generative AI with High-Throughput Screening for Acceler
Pan-assay interference compounds – Knowledge and References. (n.d.). Taylor & Francis.
Mpindi, J. P., et al. (n.d.). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC.
Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. (2024, September 10). MDPI.
Mpindi, J. P., et al. (2015, August 7).
High Throughput Screening (HTS) Services. (n.d.). ChemDiv Drug Discovery.
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.
Swinney, D. C. (2013, April 15). Phenotypic vs. target-based drug discovery for first-in-class medicines. PubMed.
High-Throughput Screening in Drug Discovery. (n.d.). Wiley.
High-Throughput Screening in Drug Discovery. (2006, December 13). Google Books.
On HTS: Z-factor. (2023, December 12). Science and Technology of Assay Development.
The Z prime value (Z´). (2025, January 27). BMG LABTECH.
Makarenkov, V., et al. (2012, July 15). Two effective methods for correcting experimental high-throughput screening data.
Brideau, C., et al. (2003, December 15). Improved statistical methods for hit selection in high-throughput screening. PubMed.
Best Practices for Sample Preparation & Assay Development. (n.d.). Danaher Life Sciences.
Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting.
High-throughput screening. (n.d.). Wikipedia.
Bronson, J., et al. (n.d.). Basic Considerations in Designing High-Throughput Screening Assays. Request PDF.
Brideau, C., et al. (2026, February 9). (PDF) Improved Statistical Methods for Hit Selection in High-Throughput Screening.
Understanding Assay Protocol Design: Key Components for Successful Drug Development. (2026, February 19). Infinix Bio.
Protocol for the Diazotization of 3-((4-Aminophenyl)sulfonyl)propan-1-ol
Executive Summary This technical guide outlines the optimized protocol for the diazotization of 3-((4-Aminophenyl)sulfonyl)propan-1-ol . This substrate presents a specific challenge: the para-sulfonyl group is a strong e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the optimized protocol for the diazotization of 3-((4-Aminophenyl)sulfonyl)propan-1-ol . This substrate presents a specific challenge: the para-sulfonyl group is a strong electron-withdrawing group (EWG), which significantly lowers the basicity of the amine (approximate
). Consequently, the amine is difficult to protonate and the resulting diazonium salt is electrophilic and prone to hydrolysis if conditions are not strictly controlled.
This protocol utilizes a Reverse Precipitation (Micro-Suspension) Method to ensure high reactivity. By dissolving the substrate in hot acid and rapidly cooling, we generate a high-surface-area microcrystalline salt that reacts instantly with nitrous acid, preventing the formation of triazene by-products.
Chemical Context & Mechanism[1][2][3][4]
Substrate Analysis
Functional Groups: Primary Amine (
), Sulfonyl (), Primary Alcohol ().
Electronic Effect: The sulfonyl group deactivates the aromatic ring (
, effects), reducing the nucleophilicity of the amine.
Solubility: Moderate in hot water; good in dilute mineral acids; poor in cold water.
Reaction Mechanism
The diazotization proceeds via the nitrosation of the free amine species in equilibrium with its ammonium salt. Due to the EWG, the concentration of free amine is higher than for aniline, but the nucleophilic attack on the nitrosonium ion (
) is the rate-determining step.
Key Reaction Pathway:
Activation:
N-Nitrosation:
Tautomerization & Dehydration:
Visualized Pathway (DOT)
[4]
Materials & Equipment
Reagents
Reagent
Grade
Role
Stoichiometry (Eq)
3-((4-Aminophenyl)sulfonyl)propan-1-ol
>97%
Substrate
1.0
Hydrochloric Acid (37%)
ACS
Proton Source
2.5 – 3.0
Sodium Nitrite ()
>99%
Nitrosating Agent
1.05 – 1.10
Sulfamic Acid
Reagent
Scavenger
Trace
Ice/Water
Distilled
Solvent/Coolant
N/A
Critical Equipment
Jacketed glass reactor or 3-neck round bottom flask.
Overhead mechanical stirrer (Magnetic stirring is insufficient for thick suspensions).
Internal thermometer (Digital,
accuracy).
Dropping funnel (pressure-equalizing) for nitrite addition.
Step-by-Step Protocol
Phase 1: Preparation of the Micro-Suspension
Rationale: The deactivated amine dissolves poorly in cold acid. Dissolving hot and crash-cooling creates a high-surface-area suspension that reacts faster than coarse crystals.
Charge the reactor with water (approx. 10 mL per gram of substrate) and the substrate (1.0 eq).
Add Hydrochloric Acid (37%) (2.5 eq).
Note: 2.0 eq is for salt formation; 0.5 eq excess maintains acidic pH during dilution.
Heat the mixture to 60–70°C with moderate stirring until a clear solution is obtained.
Cool Rapidly to 0–2°C using an ice-salt bath or cryostat.
Observation: The amine hydrochloride should precipitate as a fine white to off-white slurry.
Critical Check: Ensure the suspension is uniform. If clumps form, reheat and increase stirring speed during cooling.
Phase 2: Diazotization (The Nitrosation)
Rationale: Exothermic reaction. Temperature control is vital to prevent decomposition of the diazonium salt to the phenol.
Prepare a solution of Sodium Nitrite (1.1 eq) in minimal water (approx. 30% w/v solution).
Add the Nitrite solution dropwise to the amine suspension.
Rate: Maintain internal temperature < 5°C .
Sub-surface addition is preferred to prevent loss of
gas.
Stir at 0–5°C for 30–45 minutes after addition is complete.
The suspension should gradually clear as the soluble diazonium salt forms.
Phase 3: Process Control & Endpoint
Rationale: Verification of reaction completion and acidity is non-negotiable for safety and yield.
Acidity Test: Spot reaction mixture on Congo Red paper .
Requirement: Paper must turn Deep Blue (pH < 3). If purple/red, add more HCl immediately.
Nitrite Test: Spot reaction mixture on Starch-Iodide paper .
Technical Guide: Esterification of Hydroxypropyl Sulfones for Vinyl Sulfone Generation
Executive Summary This technical guide details the chemical activation of hydroxypropyl sulfones (specifically -hydroxy sulfones) to generate vinyl sulfones (or -unsaturated sulfones). Vinyl sulfones are potent Michael a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the chemical activation of hydroxypropyl sulfones (specifically
-hydroxy sulfones) to generate vinyl sulfones (or -unsaturated sulfones). Vinyl sulfones are potent Michael acceptors utilized extensively as reactive anchors in textile dyes (Remazol class) and as covalent "warheads" in modern drug discovery (targeted protein degradation, cysteine protease inhibitors).
The core challenge in this synthesis is that the hydroxyl group (
) is a poor leaving group. Direct elimination is energetically unfavorable. To facilitate the requisite E1cB (Elimination Unimolecular conjugate Base) mechanism, the hydroxyl moiety must be esterified into a superior leaving group—typically a sulfate , mesylate , or acetate ester.
This guide provides two distinct, field-proven protocols:
The Mesyl-Elimination Protocol: The gold standard for pharmaceutical and laboratory-scale synthesis (high purity, mild conditions).
The Sulfato-Ester Protocol: The industrial standard for large-scale reactive dye production (aqueous compatibility, cost-efficiency).
Mechanistic Foundations
The transformation relies on converting the inert
-hydroxy group into a labile ester, lowering the activation energy for the subsequent base-mediated elimination.
The Regiochemistry of "Hydroxypropyl"
Precise nomenclature is critical for experimental success.
-Hydroxypropyl Sulfone (): This is the correct precursor. Elimination yields a 1-propenyl sulfone (a substituted vinyl sulfone).
-Hydroxypropyl Sulfone (): This precursor cannot form a vinyl sulfone directly. Elimination typically yields an allyl sulfone or cyclizes to form a sultone. This guide focuses on the -hydroxy scaffold.
Reaction Pathway (E1cB Mechanism)
The sulfone group (
) is strongly electron-withdrawing, acidifying the -protons.
Activation: Esterification converts
to (where , , ).
Deprotonation: A base removes the acidic
-proton, forming a stabilized carbanion.
Elimination: The carbanion expels the leaving group (
), collapsing to form the double bond.
Figure 1: Mechanistic pathway for the conversion of
-hydroxy sulfones to vinyl sulfones via ester activation.
Strategic Esterification: Selecting the Protocol
Feature
Protocol A: Mesylation (Pharma/Lab)
Protocol B: Sulfation (Industrial/Dyes)
Reagent
Methanesulfonyl Chloride ()
Concentrated Sulfuric Acid ()
Solvent
DCM, THF, or Toluene (Anhydrous)
None (Neat) or Aqueous
Intermediates
Mesylate Ester (isolable but usually one-pot)
Sulfato-ethyl sulfone (stable salt)
Elimination Base
Triethylamine () or DBU
Sodium Hydroxide () / Carbonate
Byproducts
Sulfonic acid salt (organic soluble)
Sodium Sulfate (water soluble)
Primary Use
Drug Warheads, Fine Chemicals
Reactive Dyes (Remazol), Textile Auxiliaries
Experimental Protocols
Protocol A: The "One-Pot" Mesylation-Elimination (High Precision)
Recommended for drug development and small-scale synthesis.
Objective: Convert 2-hydroxypropyl phenyl sulfone to phenyl-1-propenyl sulfone.
Reagents:
Substrate: 1.0 eq
-hydroxy sulfone
(Methanesulfonyl chloride): 1.2 eq
(Triethylamine): 2.5 eq
Solvent: Dichloromethane (
), anhydrous.
Step-by-Step Workflow:
Setup: Charge a flame-dried round-bottom flask with the
-hydroxy sulfone (1.0 eq) and anhydrous ( concentration). Cool to under nitrogen atmosphere.
Base Addition: Add
(2.5 eq) dropwise. Note: Excess base is required to neutralize the generated during mesylation and to drive the subsequent elimination.
Activation: Add
(1.2 eq) dropwise via syringe over 10 minutes. Maintain temperature to prevent exotherms.
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature (RT).
Checkpoint: Monitor by TLC/LC-MS. The intermediate mesylate may be visible. If elimination is slow at RT, heat to reflux (
) for 1–2 hours.
Workup: Quench with saturated
solution. Extract with (). Wash combined organics with brine, dry over , and concentrate.
converts the into (excellent leaving group). The excess then deprotonates the -carbon. The steric bulk of the sulfone and the methyl group (in propyl chains) favors the formation of the trans (E)-alkene.
Protocol B: The Sulfato-Ester Route (Aqueous/Industrial)
Recommended for water-soluble compounds and reactive dye synthesis.
Objective: Generate a "masked" vinyl sulfone (sulfato-ester) that activates in situ at pH > 10.
Reagents:
Substrate: 1.0 eq
-hydroxy sulfone
Esterification Agent: 98% Sulfuric Acid (
) or Chlorosulfonic acid
Elimination Agent: Sodium Hydroxide (
)
Step-by-Step Workflow:
Esterification: Slowly add the
-hydroxy sulfone to concentrated at .
Digestion: Stir at
for 4–6 hours. The hydroxyl group is converted to the hydrogen sulfate ester ().
Neutralization/Isolation: Pour the mixture onto ice. Neutralize carefully with
(to precipitate sulfate as gypsum, ) or salt out with if the product is a dye. Filter to obtain the Sulfato-Ethyl Sulfone (parabase ester).
Stability Note: This intermediate is stable in neutral powder form.
Vinyl Generation (The "Dyeing" Step): Dissolve the ester in water. Adjust pH to 10–11 using
or . Heat to .
Mechanism: The base removes the proton from the sulfate ester (
). The -elimination of the sulfate dianion occurs, generating the vinyl sulfone.
Figure 2: Comparative workflow for Mesylation (Pharma) vs. Sulfation (Industrial) routes.
Validation & Quality Control
Trustworthiness in synthesis requires rigorous validation.
NMR Diagnostics (
NMR)
The shift from a saturated alkyl chain to a vinyl system is distinct.
Precursor (
-hydroxypropyl): Look for the multiplet around .
Product (Vinyl/Propenyl Sulfone):
Vinyl (
): Distinct pattern of three vinylic protons ().
Propenyl (
): A doublet of quartets (methine) and a doublet (alkene). The coupling constant will indicate stereochemistry ( for trans-isomer).
Common Failure Modes
Failure to Eliminate: Often due to insufficient base strength or wet solvents (in Protocol A). Solution: Switch from
to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Polymerization: Vinyl sulfones are reactive. If the reaction mixture turns into a gel, the concentration is too high. Solution: Perform elimination at high dilution (
) and add a radical inhibitor (e.g., BHT) if necessary.
References
Review of Vinyl Sulfone Covalent Inhibitors
Title: Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications.[1][2][3]
An In-depth Technical Guide to the Synthesis of Sulfatoethyl Sulfone Analogs from Propanol Derivatives
Abstract This technical guide provides a comprehensive, field-proven methodology for the preparation of sulfatoethyl sulfone analogs, a class of compounds with significant potential in drug development and biotechnology...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive, field-proven methodology for the preparation of sulfatoethyl sulfone analogs, a class of compounds with significant potential in drug development and biotechnology as reactive linkers and functional probes. We detail a robust, three-stage synthetic strategy commencing from versatile propanol derivatives. The guide is structured to provide not only step-by-step protocols but also the underlying mechanistic principles and causal reasoning behind critical experimental choices. The core pathway involves a sequential thioetherification, oxidation to the corresponding sulfone, and a final, mild sulfation of a terminal hydroxyl group. Each stage is supported by detailed procedural workflows, safety considerations, and characterization guidelines to ensure scientific integrity and reproducibility. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize these valuable molecular entities.
Introduction
Sulfatoethyl sulfones represent a unique class of bifunctional molecules. They incorporate a stable sulfone moiety and a terminal sulfate ester, which can act as a leaving group. This dual functionality makes them highly valuable as, for example, cysteine-reactive covalent warheads in targeted drug discovery or as cross-linking agents in biomaterials science. The synthesis of analogs, particularly those derived from readily available propanol derivatives, allows for the systematic exploration of structure-activity relationships by modifying the steric and electronic properties of the molecule.
The synthetic challenge lies in the controlled, sequential installation of two distinct sulfur-based functional groups onto a hydrocarbon scaffold. A direct, one-pot approach is often complicated by competing side reactions and reagent incompatibilities. Therefore, a logical, stepwise approach is paramount for achieving high yields and purity. This guide presents a validated three-stage synthetic pathway that offers modularity and high fidelity.
Overall Synthetic Strategy
The synthesis is logically divided into three primary stages, beginning with a functionalized propanol derivative. This strategy ensures that the more sensitive sulfation step is performed last on a stable, well-characterized intermediate.
Figure 1: High-level workflow for the synthesis of sulfatoethyl sulfone analogs.
Part I: Synthesis of β-Hydroxyethyl Sulfone Intermediates
This part focuses on constructing the core carbon-sulfur backbone of the target molecule. The strategy involves creating a thioether linkage first, which is then oxidized to the chemically robust sulfone.
Stage 1: Thioetherification of Activated Propanol Derivatives
Causality & Experimental Choices: The formation of the C-S bond is most efficiently achieved via an SN2 reaction. This requires the conversion of the propanol's hydroxyl group, a poor leaving group, into a better one. Tosylation is often preferred over halogenation as it is a high-yielding reaction that proceeds under mild conditions and produces a stable, crystalline intermediate that is easily purified. The nucleophile, 2-mercaptoethanol, provides the requisite β-hydroxyethyl moiety. A weak base like potassium carbonate is sufficient to deprotonate the thiol without causing significant side reactions.
Protocol 1.1: Synthesis of a β-Hydroxyethyl Thioether Intermediate
Step 1: Activation of the Propanol Derivative (Tosylation Example)
Dissolve the starting propanol derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
Cool the solution to 0 °C in an ice bath.
Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate. Purification can be achieved by recrystallization or flash column chromatography.
Step 2: Thioetherification
To a solution of the purified tosylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 2-mercaptoethanol (1.2 eq).
Heat the mixture to 60-70 °C and stir until TLC analysis indicates the complete consumption of the tosylate.
Cool the reaction to room temperature and pour it into water.
Extract the aqueous mixture three times with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the resulting crude thioether by flash column chromatography on silica gel.
Stage 2: Oxidation of Thioethers to Sulfones
Causality & Experimental Choices: The oxidation of a sulfide to a sulfone is a cornerstone transformation in sulfur chemistry.[1] While many oxidants can achieve this, Oxone® (potassium peroxymonosulfate) is an excellent choice for its effectiveness, operational simplicity, and safety profile. It is a stable, non-volatile solid that can be used in biphasic solvent systems, which simplifies the workup. The reaction proceeds through a sulfoxide intermediate, and using a stoichiometric excess of the oxidant ensures the reaction goes to full completion to the sulfone.
Protocol 1.2: Oxidation to the β-Hydroxyethyl Sulfone
Dissolve the β-hydroxyethyl thioether (1.0 eq) from Stage 1 in a 1:1 mixture of methanol and water.
Cool the solution to 0 °C in an ice bath.
Add Oxone® (2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.
After the addition is complete, remove the ice bath and stir the reaction vigorously at room temperature.
Monitor the reaction progress by TLC until the starting thioether and intermediate sulfoxide spots are no longer visible.
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Remove the methanol under reduced pressure.
Extract the remaining aqueous solution three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude β-hydroxyethyl sulfone.
The product is often pure enough for the next step, but can be further purified by column chromatography if necessary.
Part II: Sulfation of the Hydroxyl Terminus
This final stage introduces the sulfate ester onto the terminal hydroxyl group of the sulfone intermediate. This transformation is sensitive to reaction conditions, particularly moisture.
Causality & Experimental Choices: The sulfation of alcohols requires an electrophilic source of SO₃.[2] While reagents like chlorosulfonic acid are effective, they are highly corrosive and generate HCl as a byproduct.[2][3][4] A much milder and more controlled approach utilizes a sulfur trioxide-amine complex, such as the sulfur trioxide-pyridine complex (SO₃·Py).[5][6][7] This complex is a stable solid that moderates the reactivity of SO₃, minimizing side reactions like elimination or polymerization.[3][8] The reaction is performed at low temperatures to control its exothermicity and in an anhydrous, aprotic solvent to prevent hydrolysis of the reagent and the desired product.[3]
Figure 2: Simplified mechanism for alcohol sulfation using the SO₃•Pyridine complex.
Protocol 2.1: Sulfation using SO₃·Pyridine Complex
Preparation: Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
Reaction Setup: Dissolve the β-hydroxyethyl sulfone intermediate (1.0 eq) in anhydrous pyridine or anhydrous DMF under an inert atmosphere.
Sulfation: Cool the solution to 0 °C in an ice bath. Add sulfur trioxide-pyridine complex (SO₃·Py, 2.0 - 3.0 eq) portion-wise, ensuring the temperature remains at 0 °C.[3] A larger excess may be necessary for some substrates.[3]
Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction may take from a few hours to overnight.
Quenching and Work-up:
Once the reaction is complete, slowly and carefully pour the reaction mixture into a cold, stirred, saturated aqueous solution of sodium bicarbonate to neutralize the excess reagent and acid.[3]
The sulfated product, being a sodium salt, is highly polar and will remain in the aqueous layer.
Wash the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material and non-polar impurities.
The aqueous layer now contains the desired sulfatoethyl sulfone analog as its sodium salt.
Isolation: The product can be isolated by lyophilization of the aqueous layer, or by using techniques such as ion-exchange chromatography for further purification if required.
Part III: Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity and purity of the final product.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure. Key signals to look for include the characteristic downfield shifts of the methylene protons adjacent to the sulfone and sulfate groups.
Infrared (IR) Spectroscopy: The presence of strong absorption bands corresponding to the S=O stretches of the sulfone (approx. 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) and the S=O and S-O stretches of the sulfate group are indicative of the successful synthesis.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the synthesized analog.
Table 1: Representative Data for a Hypothetical Analog (Starting from 3-phenyl-1-propanol)
Reagents: Many reagents used in this synthesis are hazardous. p-Toluenesulfonyl chloride is a lachrymator. Oxidizing agents like Oxone® should be handled with care and not mixed with combustible materials. The SO₃·Pyridine complex is moisture-sensitive and corrosive.[6] Pyridine is toxic and should be handled in a well-ventilated fume hood.[6]
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Procedures: All reactions should be performed in a chemical fume hood. Anhydrous techniques require careful handling of reagents under an inert atmosphere to prevent exposure to air and moisture. Quenching steps, particularly those involving reactive reagents, should be performed slowly and with cooling.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and adaptable method for the preparation of sulfatoethyl sulfone analogs from a wide range of propanol derivatives. By breaking the synthesis into three manageable stages—thioetherification, oxidation, and sulfation—chemists can achieve high yields and purity. The emphasis on using milder, more controlled reagents, such as the SO₃·Pyridine complex for the final sulfation step, enhances the safety and reproducibility of the process. This methodology empowers researchers in drug discovery and materials science to generate diverse libraries of these valuable bifunctional molecules for a multitude of applications.
References
Pal, T. K., Dey, S., & Pathak, T. (2011). A general route to mono- and disubstituted divinyl sulfones: acyclic Michael acceptors for the synthesis of polyfunctionalized cyclic sulfones. The Journal of Organic Chemistry, 76(9), 3034–3041. [Link]
Wikipedia contributors. (2023). Parikh–Doering oxidation. In Wikipedia, The Free Encyclopedia. [Link]
Gajda, T., & Mlynarski, J. (2006). A Highly Selective Synthesis of Dialkenyl Sulfones via Cross-Metathesis of Divinyl Sulfone. Organic Letters, 8(19), 4279–4281. [Link]
Royal Society of Chemistry. (2018). Vinyl sulfone synthesis via copper-catalyzed three-component decarboxylative addition. Organic & Biomolecular Chemistry. [Link]
Huibers, M. G. M., Manuzi, A., Rutjes, F. P. J. T., & van Delft, F. L. (2006). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. The Journal of Organic Chemistry, 71(19), 7473–7476. [Link]
Alshehri, J. A., & Jones, A. M. (2024). Chemical approaches to the sulfation of small molecules: current progress and future directions. Biochemical Society Transactions. [Link]
Wikipedia contributors. (2023). Sulfation. In Wikipedia, The Free Encyclopedia. [Link]
European Patent Office. (1993).
Alshehri, J., & Jones, A. (2024). Approaches to the Sulfation of Small Molecules: Current Progress and Future Directions. ChemRxiv. [Link]
Chemithon Corporation. (1997). Sulfonation and Sulfation Processes. [Link]
Liu, N.-W., Liang, S., Manolikakes, G. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis, 48(13), 1939-1973. [Link]
Alshehri, J. A., & Jones, A. M. (2024). Chemical approaches to the sulfation of small molecules: current progress and future directions. Portland Press. [Link]
Industrial Synthesis of Aminophenyl Sulfonyl Alcohols: A Technical Guide
Focus Molecule: 4-Aminophenyl-2-hydroxyethylsulfone (4-APHE) Executive Summary Aminophenyl sulfonyl alcohols are a critical class of bifunctional intermediates, serving as the structural backbone for vinyl sulfone reacti...
Aminophenyl sulfonyl alcohols are a critical class of bifunctional intermediates, serving as the structural backbone for vinyl sulfone reactive dyes (e.g., Reactive Black 5) and therapeutic sulfonamides. The industrial standard has shifted from the classical chlorosulfonation of acetanilide (high waste load) to the oxidative-reductive alkylation of p-chloronitrobenzene (PCNB) .
This guide details the modern, atom-economical route: The PCNB
Thioether Sulfone Amine pathway. This route minimizes acid waste and maximizes yield (>85% overall), but introduces specific process safety risks regarding peroxide accumulation and hydrogenation exotherms.
Part 1: Strategic Retrosynthesis & Route Selection
The Legacy vs. Modern Approach
Historically, the synthesis relied on the chlorosulfonation of acetanilide. While robust, this method generates massive quantities of spent sulfuric acid and requires handling hazardous ethylene oxide in downstream steps.
The modern PCNB Route utilizes Nucleophilic Aromatic Substitution (
) followed by chemoselective oxidation and reduction.
Table 1: Route Comparison
Feature
Legacy Route (Acetanilide)
Modern Route (PCNB)
Starting Material
Acetanilide / Aniline
p-Chloronitrobenzene (PCNB)
Key Reagents
Chlorosulfonic acid, Ethylene Oxide
2-Mercaptoethanol, ,
Atom Economy
Low (Sulfonyl chloride hydrolysis waste)
High (Direct substitution)
Safety Profile
Corrosive (Acid burns), Carcinogen (EO)
Exothermic (Oxidation), Flammable ()
E-Factor (Waste/Product)
> 5.0
< 1.5
Retrosynthetic Logic (DOT Diagram)
Figure 1: Retrosynthetic disconnection showing the three-step linear synthesis from PCNB.
Part 2: Detailed Technical Protocols
Step 1: Thioetherification (
Displacement)
The first step involves the displacement of the chloride on PCNB by the thiolate anion generated from 2-mercaptoethanol.
Mechanism: Nucleophilic Aromatic Substitution (
). The nitro group activates the para-position, making the chloride labile.
Critical Control: Temperature control is vital to prevent polymerization of mercaptoethanol or hydrolysis of the aryl chloride.
Protocol:
Charge: In a glass-lined reactor, charge Methanol or DMF (Solvent) and 2-Mercaptoethanol (1.05 eq).
Activation: Add NaOH (30% aq, 1.1 eq) dropwise at 20–25°C to generate the thiolate anion. Note: Exothermic.
Specification: Purity > 98.5%; Iron content < 10 ppm (critical for dye applications).
References
Patent: Production of aminophenyl-beta-hydroxyethylsulfone. US Patent 4,612,394. (1986). Link
Patent: Method for preparing 4-aminophenyl-beta-hydroxyethyl sulfone sulfate. CN Patent 101255128A. (2008). Link
Academic Article: Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. Organic Letters. (2005). Link
Academic Article: Ethanol as a H2 source: transfer hydrogenation of sulfur and halogen containing nitroarenes with an anti-poisoning platinum on carbon catalyst.[7][8] RSC Sustainability. (2024). Link
Safety Data: Ethanol, 2-[(4-aminophenyl)sulfonyl]-, hydrogen sulfate (ester).[4][9] PubChem. Link
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Technical Notes & Optimization
Troubleshooting
Technical Support Center: Enhancing Water Solubility of Sulfonyl Propanol Dye Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the enhancement of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the enhancement of water solubility for sulfonyl propanol dye intermediates. Our approach is rooted in fundamental chemical principles and validated by field-proven insights to help you overcome common and complex solubility challenges in your experiments.
This section addresses the most common initial questions researchers face when dealing with poorly soluble dye intermediates.
Q1: Why is my sulfonyl propanol dye intermediate exhibiting poor water solubility?
Direct Answer: The solubility of your sulfonyl propanol dye intermediate is governed by the balance between its hydrophobic (water-repelling) and hydrophilic (water-attracting) structural components. While the sulfonyl (-SO₂-) and propanol (-CH₂CH(OH)CH₂-) groups provide some polarity, they are often insufficient to counteract large, nonpolar aromatic or aliphatic regions in the rest ofthe molecule.
Expert Explanation:
Water is a highly polar solvent that forms strong hydrogen bonds. For a compound to dissolve, it must break these water-water interactions and form new, energetically favorable interactions with water molecules. The large, non-polar surface area of many dye chromophores leads to a phenomenon known as the hydrophobic effect, where water molecules organize around the dye, resulting in an unfavorable decrease in entropy. This thermodynamic penalty prevents dissolution. The presence of a sulfonamide or other sulfonyl group can increase water solubility, but its effectiveness is dependent on the overall molecular structure.[1]
Q2: What is the simplest first step to try and improve the solubility of my intermediate?
Direct Answer: The most straightforward initial steps are to adjust the pH of your aqueous solution and gently increase the temperature.
Expert Explanation:
Many dye intermediates contain ionizable functional groups, such as phenols or amines, in addition to the propanol and sulfonyl moieties.
pH Adjustment: If your molecule has an acidic group (like a phenol or a sulfonic acid), increasing the pH will deprotonate it, creating an anionic charge that dramatically improves aqueous solubility.[2][3] Conversely, if it contains a basic group (like an amine), decreasing the pH will protonate it to a soluble cationic form. The sulfonate group from a sulfonic acid will remain anionic over the entire pH range, making it a robust solubilizing group.[3]
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[4] This provides the necessary energy to overcome the crystal lattice energy of the solid and disrupt the hydrogen bonds in water. However, be cautious, as excessive heat can degrade your compound.[5]
Q3: How can I accurately and reliably measure the water solubility of my dye intermediate?
Direct Answer: The most common and accessible method is UV-Vis spectrophotometry. Other methods include the gravimetric method and filtration-based residue analysis.
Expert Explanation:
Spectrophotometry is highly effective for chromophoric compounds like dyes.[6] By creating a calibration curve with known concentrations of your dye in a suitable organic solvent (where it is fully soluble) and then analyzing a saturated aqueous solution, you can determine its concentration, and thus its solubility. It is crucial to ensure the aqueous solution is truly saturated and that any undissolved particles are removed by filtration or centrifugation before measurement. The filtration and residue analysis method involves filtering a saturated solution and weighing the dried, insoluble material, which provides a direct measure of the undissolved fraction.[7][8]
Section 2: Troubleshooting Guide - Chemical Modification Strategies
When simple physical methods are insufficient, covalent modification of the dye intermediate is a powerful strategy.
Q4: My intermediate's solubility is still too low after pH and temperature adjustments. How can I chemically modify it?
Direct Answer: The most effective strategy is to introduce strongly hydrophilic, ionizable groups to the molecular structure. The primary candidates are sulfonic acid (-SO₃H) or carboxylic acid (-COOH) groups.[9]
Expert Explanation:
Covalently bonding highly polar, ionizable groups is a permanent and highly effective way to enhance water solubility. These groups can engage in strong hydrogen bonding and ion-dipole interactions with water. The goal is to shift the molecule's hydrophobic-hydrophilic balance decisively towards hydrophilicity. Introducing these groups onto aromatic rings within the dye structure is a common and effective synthetic strategy.[10]
Workflow for Solubility Enhancement Strategy
The following diagram outlines a logical workflow for addressing solubility issues with your dye intermediates.
Caption: Decision workflow for selecting a solubility enhancement method.
Q5: What are the advantages and disadvantages of adding a sulfonic acid group versus a carboxylic acid group?
Direct Answer: A sulfonic acid group provides stronger and more consistent solubilization across a wide pH range. A carboxylic acid group's effectiveness is highly pH-dependent but can be useful for targeted solubility.
Expert Explanation:
Sulfonic Acid (-SO₃H): This is a very strong acid. Once deprotonated to the sulfonate anion (-SO₃⁻), it remains charged even in highly acidic solutions (low pH). This makes it an extremely robust and reliable solubilizing group for applications across a broad pH spectrum.[2][3]
Carboxylic Acid (-COOH): This is a weak acid. It will only be deprotonated to the soluble carboxylate anion (-COO⁻) at pH values above its pKa (typically 3-5). At low pH, it will be in its neutral, less soluble protonated form. This pH-responsiveness can be exploited in applications where you need the compound to precipitate out of solution upon acidification.[3][9]
If chemical modification is not an option, altering the solvent environment is the next logical step.
Q6: I cannot modify my intermediate. How do I choose the right co-solvent or surfactant?
Direct Answer: For co-solvents, start with water-miscible organic solvents like ethanol, isopropanol, DMSO, or PEG 400. For surfactants, non-ionic surfactants are often a good starting point due to their high solubilization power and lower potential for ionic interactions.
Expert Explanation:
Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11] This lowers the interfacial tension between the hydrophobic dye and the solvent, making dissolution more favorable.[12] A systematic screening of different co-solvents at various concentrations is the best approach.[13]
Surfactants: Surfactants are amphiphilic molecules that form micelles in water above a certain concentration (the Critical Micelle Concentration, CMC). These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble dye intermediate can partition into the hydrophobic core, effectively being "hidden" from the water and carried in solution.[3] Non-ionic surfactants often have a higher capacity for solubilization because they can accommodate dye molecules in both the core and the headgroup shell of the micelle.[3]
Mechanism of Micellar Solubilization
This diagram illustrates how surfactant micelles encapsulate and solubilize a hydrophobic dye intermediate.
Caption: Micellar encapsulation of a hydrophobic dye intermediate.
Q7: I added salt (e.g., NaCl) to my formulation and the dye precipitated. What happened?
Direct Answer: You have likely observed the "salting out" effect. The addition of a high concentration of salt can decrease the solubility of non-polar molecules in water.
Expert Explanation:
While small amounts of salt can sometimes increase the solubilization power of ionic surfactants, large amounts of electrolyte reduce the solubility of the dye itself.[2] The salt ions (e.g., Na⁺ and Cl⁻) become strongly hydrated, effectively "competing" with the dye intermediate for water molecules. This reduces the amount of "free" water available to dissolve the dye, forcing it to aggregate and precipitate out of solution.[14] Therefore, unless specifically required, it is best to avoid adding large amounts of electrolytes to commercial dye formulations when high solubility is desired.[14]
Section 4: Data Summary & Key Protocols
Table 1: Comparison of Solubility Enhancement Techniques
Technique
Mechanism of Action
Typical Efficacy
Pros
Cons
pH Adjustment
Ionization of acidic/basic functional groups to create charged, polar species.[3]
Low to Moderate
Simple, reversible, cost-effective.
Only works for ionizable compounds; efficacy is pH-dependent.[15]
Co-solvency
Reduces the polarity of the aqueous solvent, lowering interfacial tension.[11][12]
May not be suitable for all downstream applications; requires optimization.
Surfactants
Encapsulation of the hydrophobic molecule within micelles.[3]
Moderate to High
Highly effective; a wide variety of surfactants are available.
Can cause foaming; may interfere with biological assays; concentration-dependent.
Chemical Modification
Covalent addition of highly polar groups (e.g., -SO₃H).[9]
Very High
Permanent solution; provides robust solubility across a wide pH range.[3]
Requires synthetic chemistry effort; may alter the compound's properties.
Experimental Protocol 1: Determination of Aqueous Solubility via UV-Vis Spectrophotometry
Prepare a Stock Solution: Accurately weigh ~5 mg of your sulfonyl propanol dye intermediate and dissolve it in 10 mL of a suitable organic solvent in which it is freely soluble (e.g., DMSO, Methanol) to create a concentrated stock solution.
Create a Calibration Curve: Perform a series of dilutions of the stock solution to create at least five standards of known, decreasing concentrations.
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each standard at the dye's maximum absorbance wavelength (λ-max).
Plot the Curve: Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c), which should adhere to the Beer-Lambert law.
Prepare Saturated Aqueous Solution: Add an excess amount of your dye intermediate to a known volume of purified water (e.g., 10 mg in 10 mL).
Equilibrate: Stir or shake the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
Separate Undissolved Solid: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) or filter it through a 0.22 µm syringe filter to remove all undissolved particles.
Measure and Calculate: Measure the absorbance of the clear, saturated aqueous supernatant. Use the equation from your calibration curve to calculate the concentration of the dye in the solution. This value is the aqueous solubility.[6]
Experimental Protocol 2: General Procedure for Screening Co-solvents
Select Co-solvents: Choose a panel of 3-5 water-miscible organic solvents (e.g., ethanol, isopropanol, propylene glycol, PEG 400, DMSO).[4]
Prepare Solvent Systems: In separate vials, prepare a range of co-solvent/water mixtures for each selected solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent in water).
Add Excess Solute: Add an excess amount of your dye intermediate to each vial (a small, visible amount of solid should remain at the bottom).
Equilibrate: Seal the vials and agitate them at a constant temperature for 24 hours.
Isolate Supernatant: Centrifuge or filter each sample to remove undissolved solids.
Quantify Solubility: Determine the concentration of the dye in each clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry as described in Protocol 1.
Analyze Results: Plot solubility versus co-solvent concentration for each system to identify the most effective co-solvent and the optimal concentration range.
References
Holmberg, K., et al. (2013). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Molecules. Available at: [Link]
Hangzhou Tiankun Chem Co.,Ltd. (2020). How to improve the solubility of acid dyes?. Dyeing-pedia. Available at: [Link]
Hangzhou Tianya Industry Co., Ltd. (2025). How Water Soluble Synthetic Dyes improves dye solubility and stability. Available at: [Link]
ResearchGate. (2025). A New Method of Determining the Solubility of Disperse Dyes. Available at: [Link]
Google Patents. (2003). EP1321493A1 - Method for enhancing the solubility of a colorant.
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
ACS Publications. (2024). Analysis of Dyed Textile Fibers: Connecting Small Molecule and Polymer Chemistry with Forensic Science. Journal of Chemical Education. Available at: [Link]
VICHEM. (2026). Methods for Determining the Dispersion Degree of Insoluble Dyes. Available at: [Link]
ResearchGate. (2014). The chemistry of reactive dyes and their application processes. Available at: [Link]
ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Available at: [Link]
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]
SDC ColourClick. (1986). Estimation of Dyes in Solution by Transmission Measurements. Journal of the Society of Dyers and Colourists. Available at: [Link]
Smarol Industry Limited. (2022). Acid dye co-solvents and solubilizers. Available at: [Link]
Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link]
MDPI. (2022). Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. Chem. Proc.. Available at: [Link]
Unilex Colours & Chemicals Limited. (2022). Solvent Dyes and Solvent Dyes Intermediates. Available at: [Link]
Royal Society of Chemistry. (1990). The synthesis of some water insoluble dyes for the measurement of pH in water immiscible solvents. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
MDPI. (2013). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Available at: [Link]
TSI Journals. STUDIES ON SYNTHESIS OF SULFONAMIDE DYES AND THEIR APPLICATION ON VARIOUS FIBRES. Available at: [Link]
International Journal of Pharmaceutical and Chemical Sciences. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]
ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]
Organic Chemistry Portal. (2008). Efficient Synthesis of Sulfonyl Azides from Sulfonamides. Available at: [Link]
ResearchGate. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available at: [Link]
Science Publications. (2007). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. American Journal of Biotechnology and Biochemistry. Available at: [Link]
Google Patents. (2019). CN107847440B - Method for improving water solubility of water-insoluble or sparingly water-soluble drugs.
PMC. (2021). Development of Water Solubility of 2-Phenylsulfanylhydroquinone Dimer Dye. Available at: [Link]
Diazotizing 4-aminophenyl sulfonyl compounds (e.g., sulfanilamide, dapsone derivatives) presents a unique chemical paradox. The sulfonyl group (
) is a strong electron-withdrawing group (EWG). This creates two competing effects:
Decreased Nucleophilicity: The amine nitrogen is electron-deficient, making the initial attack on the nitrosonium ion (
) significantly slower than with aniline.
Acid-Base Shift: The amine is less basic, meaning it requires higher acidity to prevent the formation of triazenes (coupling between the diazonium salt and unreacted amine).
This guide replaces "recipe-following" with kinetic control , ensuring you maintain the critical threshold of nitrosonium concentration while managing the solubility of these often zwitterionic substrates.
Part 1: The Optimized Protocol (Kinetic Control Method)
Do not use a generic aniline protocol. This method is tuned for electron-deficient amines.
Acid: HCl (2.5 – 3.0 eq minimum). Why? You need 1 eq to form the salt, 1 eq to generate HNO₂, and excess to maintain pH < 2 to prevent triazene coupling.
Nitrosating Agent:
(1.05 – 1.1 eq), 4M aqueous solution.
Solvent: Water (primary); Acetic Acid or Dioxane (co-solvent if insoluble).
Step-by-Step Workflow
Phase 1: Solubilization (The Critical Failure Point)
Most failures occur here. Sulfonamides often form insoluble zwitterions.
Fine Grind: Mortar and pestle the substrate to a fine powder to maximize surface area.
Acid Slurry: Suspend substrate in water/acid mixture.
Heat-to-Dissolve (Optional but Recommended): Briefly heat to
to break crystal lattice energy and ensure full protonation ().
Crash Cool: Rapidly cool to
with vigorous stirring. This precipitates the amine hydrochloride as fine micro-crystals, which are far more reactive than the bulk solid.
Phase 2: Diazotization
Sub-Surface Addition: Introduce the
solution via a dropping funnel or syringe below the surface of the liquid.
Reasoning: Dropping from above allows
gas to escape before reacting. Sub-surface addition forces the to generate right next to the amine.
Temperature Lock: Maintain
.
Warning: If T >
, the diazonium group hydrolyzes to a phenol (), releasing gas (foaming).[1]
Stirring: Maximum RPM without splashing. The reaction is heterogeneous; diffusion limits the rate.
Phase 3: Validation (The "Stop/Go" Check)
Starch-Iodide Test: 15 mins after addition, spot on starch-iodide paper.
Result: Immediate blue/black = Excess
(Good).
Result: No color = Insufficient nitrite. Add 0.1 eq more.
Sulfamic Acid Quench: Once confirmed, add solid sulfamic acid to destroy excess
.
Why? Excess nitrous acid will destroy your coupling partner in the next step.
Part 2: Visualizing the Mechanism & Logic
Figure 1: The Diazotization Mechanism
Understanding the pathway helps identify where side reactions (Triazenes/Phenols) occur.
Caption: Kinetic pathway of diazotization. Note that low acidity promotes Triazene formation (Red path), while high temperature promotes Hydrolysis (Red path).
Figure 2: Troubleshooting Logic Tree
Follow this decision matrix when yields are low.
Caption: Decision logic for diagnosing diazotization failures. Priority is Solubility -> Acidity -> Temperature.
Part 3: Troubleshooting Guide & FAQs
Troubleshooting Matrix
Symptom
Root Cause
Scientific Explanation
Corrective Action
Yellow/Orange Precipitate
Triazene Formation
The solution is not acidic enough. The formed diazonium salt () acts as an electrophile and attacks the unreacted amine ().
The diazonium group is hydrolyzing to a phenol (), releasing nitrogen gas ().[1]
Cool Down: Add internal ice directly to the beaker. Keep .
"Brick Dust" Residue
Poor Solubility
Sulfonyl amines are often hydrophobic or zwitterionic. Nitrite cannot penetrate the crystal lattice.
Inverse Addition: Dissolve amine in dilute NaOH (as sodium salt), then drop this solution into cold HCl/Nitrite mixture.
No Starch-Iodide Reaction
Nitrite Consumption
The EWG sulfonyl group slows the reaction; you may have under-dosed nitrite or it decomposed.
Add Excess: Add 10% more and wait 10 mins.
Frequently Asked Questions (FAQs)
Q: Why can't I just use the standard "1 eq HCl" method?A: Because of the Common Ion Effect and Triazene Equilibrium . With electron-withdrawing groups, the amine is less basic. If you use only 1-2 equivalents of acid, the equilibrium shifts toward the free amine, which immediately couples with the diazonium salt to form a triazene tar. You need a large excess of acid (2.5–3.0 eq) to keep the free amine concentration near zero [1].
Q: My substrate is completely insoluble in water/acid. What now?A: Use the "Inverse Diazotization" technique.
Dissolve your sulfonyl amine in 1.1 eq of NaOH (forms the soluble sodium salt).
Add the required sodium nitrite to this basic solution.
Prepare a beaker of ice and excess HCl.
Slowly pour the Basic Amine/Nitrite solution into the Acid/Ice slush.
This precipitates the reactive amine as fine particles exactly when it meets the nitrous acid [2].
Q: How stable is the 4-sulfonyl diazonium salt?A: More stable than aniline diazonium, but still fragile. The electron-withdrawing sulfonyl group destabilizes the positive charge on the diazonium, making it a "hotter" electrophile. However, it does not decompose as fast as alkyl diazoniums. Always use immediately (within 30 mins) or stabilize as a tetrafluoroborate salt (
) if isolation is strictly necessary [3].
References
Organic Syntheses , Coll.[2] Vol. 1, p. 442 (1941); Vol. 8, p. 116 (1928). Diazotization of p-Nitroaniline (Analogous EWG mechanism).
Vogel's Textbook of Practical Organic Chemistry, 5th Ed. General Methods for Diazotization of Weakly Basic Amines. Longman Scientific & Technical.
BenchChem Technical Support , Troubleshooting Common Issues in Sulfonamide Synthesis.
Filimonov, V. D., et al. (2008).[3] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates.[3] Organic Letters, 10(18), 3961–3964.
Technical Support Center: Synthesis and Handling of Vinyl Sulfone Precursors
Welcome to the technical support center for vinyl sulfone chemistry. This resource is designed for researchers, scientists, and professionals in drug development who are working with vinyl sulfone precursors.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for vinyl sulfone chemistry. This resource is designed for researchers, scientists, and professionals in drug development who are working with vinyl sulfone precursors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of these valuable compounds, with a specific focus on preventing premature hydrolysis.
Introduction to Vinyl Sulfone Reactivity
Vinyl sulfones are powerful Michael acceptors, a characteristic that makes them highly effective covalent modifiers in drug discovery and bioconjugation. However, this same reactivity makes their precursors susceptible to hydrolysis, particularly under non-optimal conditions. This guide provides the foundational knowledge and practical steps to ensure the stability and success of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of vinyl sulfone precursor hydrolysis?
A1: The hydrolysis of a vinyl sulfone typically proceeds through a Michael-type addition of water or hydroxide ions to the activated double bond. This process is significantly accelerated under basic conditions due to the increased concentration of the more nucleophilic hydroxide ion (OH⁻). The initial addition product then undergoes rearrangement and subsequent reactions to yield undesired byproducts, such as the corresponding aldehyde and sulfonic acid.
To mitigate this, it is crucial to maintain a slightly acidic to neutral pH during synthesis and purification. The presence of strong nucleophiles, other than water, can also lead to unwanted side reactions.
Q2: At what pH is my vinyl sulfone precursor most stable?
A2: Vinyl sulfone precursors exhibit their greatest stability in a slightly acidic environment, typically within a pH range of 4.5 to 6.5. Under these conditions, the concentration of hydroxide ions, the primary catalyst for hydrolysis, is minimized. Conversely, basic conditions (pH > 7.5) dramatically increase the rate of hydrolysis and should be strictly avoided during aqueous workups, chromatography, and storage.
Table 1: pH-Dependent Stability of a Typical Vinyl Sulfone Precursor
pH Range
Stability Outlook
Key Considerations
< 4.0
Generally Stable
Risk of acid-catalyzed degradation of other functional groups.
4.5 - 6.5
Optimal Stability
Ideal for purification, workup, and short-term storage.
6.6 - 7.4
Moderate Stability
Increased risk of hydrolysis over extended periods.
This section provides solutions to common problems encountered during the synthesis of vinyl sulfone precursors.
Problem 1: Significant product loss during aqueous workup.
Root Cause Analysis: The most likely cause is exposure of the vinyl sulfone to a basic aqueous environment. Even seemingly neutral water can become basic if it has absorbed atmospheric CO2 and is then handled with glassware that has residual basic detergents. The use of basic solutions like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization is a common culprit.
Preventative Protocol: Acidic Workup
Initial Quench: Quench the reaction mixture by adding it to a pre-chilled, stirred solution of a weak acid, such as 1% aqueous citric acid or a pH 5.0 phosphate buffer.
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Washing: Wash the combined organic layers sequentially with:
The same acidic buffer used in the quench.
A saturated solution of sodium chloride (brine) to remove residual water.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (< 40°C).
Workflow for Hydrolysis Prevention During Workup
Caption: Acidic workup workflow to prevent hydrolysis.
Problem 2: Decomposition of the vinyl sulfone on silica gel during chromatography.
Root Cause Analysis: Standard silica gel is inherently acidic and can have a wide range of surface acidity. More importantly, residual moisture on the silica can create localized areas of higher pH, and the prolonged contact time during chromatography can promote hydrolysis. Basic impurities in the eluent system can also contribute to degradation.
Preventative Protocol: Buffered Chromatography
Silica Gel Pre-treatment:
Prepare a slurry of silica gel in your chosen mobile phase.
Add a small amount of a suitable buffer, such as 1% acetic acid or a phosphate buffer, to the slurry and mix thoroughly.
Pack the column with the buffered slurry.
Mobile Phase Selection:
Ensure your mobile phase is free of basic components (e.g., ammonia, triethylamine, unless specifically required and the product is known to be stable).
If possible, add a small percentage (0.1-0.5%) of acetic or formic acid to the eluent to maintain an acidic environment.
Rapid Elution:
Choose a solvent system that provides a reasonable retention factor (Rf) of 0.3-0.4 to minimize the time the compound spends on the column.
Logical Flow for Stable Chromatography
Caption: Buffered chromatography for sensitive compounds.
Problem 3: Gradual degradation of the purified product during storage.
Root Cause Analysis: Even as a solid, vinyl sulfone precursors can degrade over time if exposed to atmospheric moisture, light, or residual basic impurities from the purification process. Storage in solution, especially in protic solvents like methanol or ethanol, can also lead to slow decomposition.
Preventative Protocol: Optimal Storage Conditions
Solid Storage:
Ensure the final product is completely dry and free of residual solvents. Lyophilization from an acidic buffer (e.g., containing a volatile acid like acetic acid) can be an effective final step.
Store the solid compound in a desiccator under an inert atmosphere (argon or nitrogen).
For long-term storage, keep the material at -20°C or below.
Solution Storage:
If storage in solution is unavoidable, use an anhydrous aprotic solvent such as DMF or DMSO.
Prepare stock solutions fresh and use them as quickly as possible.
Store frozen aliquots to minimize freeze-thaw cycles.
References
Mechanism of Michael Addition: For a detailed understanding of the Michael addition reaction, which is central to both the desired reactivity and the undesired hydrolysis of vinyl sulfones, refer to found
pH-Dependent Stability Studies: While specific data depends on the molecule, general principles of vinyl sulfone stability in aqueous solutions are discussed in literature concerning their use in bioconjug
Chromatography of Sensitive Compounds: For a comprehensive guide on techniques for purifying acid- or base-sensitive compounds, consult resources on chrom
Optimization
Technical Support Center: Troubleshooting Low Fixation Rates in Sulfonyl-Based Reactive Dyes
Welcome to the Technical Support Center for sulfonyl-based reactive dyes. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low fixation rate...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for sulfonyl-based reactive dyes. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low fixation rates during their experiments. By understanding the underlying chemical principles and critical process parameters, you can significantly improve the efficiency and reproducibility of your conjugation and dyeing protocols.
Foundational Principles of Sulfonyl-Based Reactive Dye Chemistry
Sulfonyl-based reactive dyes, particularly those containing vinyl sulfone (–SO₂CH=CH₂) or sulfatoethylsulfone (–SO₂CH₂CH₂OSO₃H) reactive groups, are integral in bioconjugation and textile applications due to their ability to form stable, covalent bonds with nucleophilic groups on substrates.[1][2] The primary targets for these dyes on biomolecules are the amine (–NH₂) groups of lysine residues and the thiol (–SH) groups of cysteine residues. In cellulosic materials like cotton, the hydroxyl (–OH) groups are the reaction sites.[1]
The fixation process is a nucleophilic addition or substitution reaction where the nucleophile on the substrate attacks the electrophilic center of the reactive dye.[3][4] However, this reaction is in direct competition with hydrolysis, where the dye reacts with hydroxyl ions (OH⁻) in the aqueous medium, rendering it inactive.[5][6][7] Achieving a high fixation rate is, therefore, a matter of optimizing conditions to favor the reaction with the substrate over hydrolysis.[8]
The Reaction: Fixation vs. Hydrolysis
The success of your experiment hinges on favoring the fixation reaction over the competing hydrolysis reaction.
Caption: Reaction pathways for sulfonyl-based reactive dyes.
Low fixation is often indicated by poor color yield, low signal intensity in fluorescence-based assays, or poor wash fastness in textile applications.[9] This guide provides a systematic approach to identifying and resolving the root cause.
Question: My fixation rate is unexpectedly low. Where do I start?
Answer: Start by systematically evaluating the most critical parameters of your reaction: pH, temperature, reaction time, and reagent quality.
Technical Support Center: Purification of 3-((4-Aminophenyl)sulfonyl)propan-1-ol
Answering the call for in-depth technical guidance, this document serves as a dedicated support center for researchers, scientists, and drug development professionals working with 3-((4-Aminophenyl)sulfonyl)propan-1-ol....
Author: BenchChem Technical Support Team. Date: February 2026
Answering the call for in-depth technical guidance, this document serves as a dedicated support center for researchers, scientists, and drug development professionals working with 3-((4-Aminophenyl)sulfonyl)propan-1-ol. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively. This guide is structured to address common challenges and frequently asked questions, ensuring you can achieve the desired purity for your compound with confidence.
This molecule, containing a primary aromatic amine, a sulfone, and a primary alcohol, presents a unique set of purification challenges due to its polarity and multiple functional groups. This guide provides a systematic approach to its purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 3-((4-Aminophenyl)sulfonyl)propan-1-ol?
The two most effective methods for purifying this compound are recrystallization and column chromatography.
Recrystallization is ideal for removing small amounts of impurities from a solid product, especially on a larger scale. It relies on the principle of differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Flash Column Chromatography is a highly versatile technique used to separate the target compound from impurities with different polarities.[1][2] It is particularly useful when dealing with complex mixtures or when impurities have similar solubility profiles to the product, making recrystallization ineffective.[2]
Q2: How do I choose between recrystallization and column chromatography?
The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The flowchart below provides a decision-making framework. Generally, if your crude material is a solid and you suspect minor impurities, start with recrystallization. If the material is an oil, contains multiple impurities (as seen by TLC), or if recrystallization fails, column chromatography is the preferred method.[3][4]
Q3: What are the likely impurities I might encounter during the synthesis of 3-((4-Aminophenyl)sulfonyl)propan-1-ol?
Impurities will depend on the synthetic route. A common synthesis involves the reduction of a nitro precursor, 3-((4-Nitrophenyl)sulfonyl)propan-1-ol. Potential impurities could include:
Unreacted Starting Material: The nitro-analogue of the final product.
Side-Products: Over-reduction or side reactions related to the specific reagents used.
Reagents and Solvents: Residual reagents or solvents from the reaction and work-up.
Q4: How can I effectively assess the purity of my final product?
A combination of techniques is recommended for a comprehensive purity assessment:
Thin-Layer Chromatography (TLC): An excellent first-pass technique to check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels. Integration of peaks can be used for quantitative assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and provides a more sensitive assessment of purity than TLC.
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during experiments in a direct question-and-answer format.
Recrystallization Issues
Q1: My product "oiled out" during cooling instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[3] This often happens if the solution is too concentrated, cools too quickly, or if the melting point of the solid is lower than the solution's temperature.[3]
Solutions:
Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add more hot solvent (10-20%) to make the solution slightly more dilute. Allow it to cool more slowly.[3]
Change Solvent System: The polarity of your solvent may not be optimal. For a molecule like 3-((4-aminophenyl)sulfonyl)propan-1-ol, which has both polar and non-polar regions, a mixed solvent system is often effective.[5] Try solvent pairs like isopropanol/water or ethanol/water.[3][4]
Induce Crystallization: Scratch the inside of the flask just below the liquid surface with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[3] Alternatively, add a "seed" crystal of the pure compound if available.[3]
Q2: My recrystallization yield is very low. How can I improve it?
Low yield is a common issue and can stem from several factors.[3]
Solutions:
Optimize Solvent Volume: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
Ensure Thorough Cooling: After the flask has cooled to room temperature, place it in an ice bath for 30-60 minutes to maximize crystal precipitation.[3][4]
Check Solvent Choice: The compound might be too soluble in your chosen solvent, even at low temperatures.[3] If so, a different solvent or a solvent/anti-solvent system is needed.
Minimize Transfers: Each time you transfer the solid material, some loss occurs.[3] Plan your steps to minimize the number of transfers.
Column Chromatography Issues
Q3: My compound is streaking or "tailing" on the silica gel column. How can I achieve sharp bands?
Tailing is a frequent problem when purifying amines on standard silica gel.[6] The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor peak shape and difficult separation.
Solutions:
Add a Basic Modifier: Add a small amount of a base to your mobile phase to neutralize the acidic sites on the silica.[6][7]
Triethylamine (TEA): Typically, adding 0.5-1% (v/v) TEA to your eluent is highly effective.
Ammonium Hydroxide: For more polar systems, using a mobile phase containing a small percentage of ammonium hydroxide in methanol (e.g., DCM:MeOH:NH₄OH 90:9:1) can also work well.[6]
Use a Different Stationary Phase: If tailing persists, consider an alternative to silica gel.
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good choice for basic compounds.[4][7]
Amine-Bonded Silica: These specialized phases have amine groups bonded to the silica surface, which can improve peak shape for basic analytes.[7]
Q4: I'm struggling to separate my product from a very polar impurity. What can I try?
When standard solvent systems like ethyl acetate/hexanes fail to provide separation, more polar mobile phases are needed.[7]
Solutions:
Increase Mobile Phase Polarity: Switch to a more aggressive solvent system. A gradient elution starting with ethyl acetate and gradually adding methanol is a good strategy. For example, start with 100% EtOAc and slowly increase to 5-10% MeOH in EtOAc.
Try a Different Chromatographic Mode: If normal-phase chromatography is unsuccessful, consider other options.
Reversed-Phase Chromatography: Uses a nonpolar stationary phase (like C18) with a polar mobile phase (like water/acetonitrile or water/methanol). This can provide a completely different selectivity.[7]
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or an amine-bonded phase) with a polar, aqueous-organic mobile phase. It is excellent for purifying very polar compounds that show little or no retention in reversed-phase.[8]
The following diagram outlines a logical workflow for selecting the appropriate purification method for 3-((4-Aminophenyl)sulfonyl)propan-1-ol.
Caption: Decision tree for selecting a purification method.
Data & Protocols
Table 1: Recommended Starting Conditions for Purification
Method
Parameter
Recommended Starting Conditions
Notes
Recrystallization
Solvent System
Isopropanol/Water or Ethanol/Water
The compound's dual polar/non-polar nature makes a solvent pair ideal.[5] Start by dissolving in the minimum hot alcohol, then add hot water dropwise until cloudy, then re-clarify with a few drops of hot alcohol.[4]
Column Chromatography
Stationary Phase
Silica Gel (230-400 mesh)
Standard choice for most applications.[4] If degradation occurs, switch to neutral alumina.[6]
Mobile Phase (Eluent)
Non-polar impurities: Start with 50-100% Ethyl Acetate in Hexanes. Polar impurities: Start with 100% Ethyl Acetate, then gradient to 2-10% Methanol in Ethyl Acetate.
Always determine the optimal solvent system by running TLC first.[4]
Mobile Phase Additive
0.5-1% Triethylamine (TEA)
Crucial for preventing peak tailing due to the basic amino group interacting with acidic silica.[6][7]
Protocol 1: Recrystallization from an Isopropanol/Water System
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot isopropanol required to completely dissolve the solid at a gentle boil.
Addition of Anti-Solvent: While maintaining the heat, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.
Clarification: Add a few more drops of hot isopropanol, just enough to make the solution clear again.
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal.[3]
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[3][4]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of cold 70:30 isopropanol:water to remove any soluble impurities adhering to the crystal surface.[3]
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight to remove all traces of solvent.
Protocol 2: Flash Column Chromatography on Silica Gel
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system gives the product an Rf value of ~0.3 and separates it well from all impurities. Remember to add 1% TEA to the TLC solvent jar.
Column Packing: Pack a glass column with silica gel using the chosen eluent (a "slurry pack" method is common). Ensure the silica bed is compact and level.
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often gives better resolution. Place this concentrated sample onto the top of the column bed.
Elution: Carefully add the eluent (containing 1% TEA) to the column. Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-((4-Aminophenyl)sulfonyl)propan-1-ol.
References
Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
Technical Support Center: Purification of Polar Aromatic Compounds - Benchchem.
Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI. Available from: [Link]
Technical Support Center: Purification of Crude 2,4'-Diaminodiphenyl Sulfone - Benchchem.
Column Chromatography: Principles, Procedure, and Applications - Phenomenex. Available from: [Link]
column chromatography & purification of organic compounds - YouTube. Available from: [Link]
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available from: [Link]
Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]
US2777844A - Sulfonamide purification process - Google Patents.
troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification - Benchchem.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Applications Support Portal.Ticket ID: SES-OPT-2026
Assigned Specialist: Senior Application Scientist, Bioconjugation & Reactive Chemistry Division
Core Mechanism & Kinetics (The "Why")
Sulfatoethyl sulfone (SES) is a "masked" electrophile. It is chemically inert until activated by a base, which triggers a
-elimination reaction to release the sulfate group and generate the reactive Vinyl Sulfone (VS).
The critical challenge in this chemistry is the Kinetic Window . Once the VS is generated, it faces a competition between two pathways:
Productive Conjugation: Reaction with your target nucleophile (Thiol, Amine, or Hydroxyl).
Non-Productive Hydrolysis: Reaction with water/hydroxide to form a non-reactive alcohol (dead species).
Visualization: The Activation-Competition Pathway
The following diagram illustrates the pH-dependent flow of the reaction. Note that
(hydrolysis rate) increases log-linearly with pH.
Figure 1: The SES activation pathway showing the competition between productive conjugation (
) and hydrolysis ().
Troubleshooting & Diagnostics (The "What's Wrong")
Common Inquiry 1: "My reaction yield is low (<20%), but the starting material is gone."
Diagnosis: You are likely experiencing Premature Hydrolysis .
Root Cause: The pH was too high during the activation step, or the lag time between activation and nucleophile addition was too long.
Solution:
Protocol Adjustment: Do not activate the SES in isolation if possible. Perform an in situ activation where the target molecule is already present.
pH Cap: If activating separately, do not exceed pH 8.5. At pH > 9.0, the half-life of the VS species in water drops significantly (often < 15 minutes).
Common Inquiry 2: "I am trying to label a lysine (amine), but I'm getting no signal."
-amines have a pKa 10.5. At neutral pH (7.0–7.5), they are protonated () and non-nucleophilic.
Solution:
pH Adjustment: You must raise the reaction pH to at least 8.5–9.0 to deprotonate a fraction of the amines.
Compensate for Hydrolysis: Since higher pH increases hydrolysis risk, increase the molar equivalent of the SES reagent (e.g., 5x–10x excess) to outcompete the water.
Common Inquiry 3: "The reaction worked, but my protein precipitated."
Diagnosis:Over-modification or Isoelectric Point (pI) Shift .
Root Cause: Converting positively charged amines (Lys) to neutral alkyl-amines changes the surface charge of the protein, potentially causing aggregation near its pI.
Solution:
Check Labeling Ratio: Reduce the equivalents of SES.
Salt Concentration: Increase ionic strength (add 150–300 mM NaCl) to stabilize the protein during conjugation.
Note: At pH 7.5, SES elimination is slow. You may need to "pre-activate" the SES by briefly treating it with 0.1 M NaOH (pH ~10) for 5 minutes, then neutralizing back to pH 7.5 before adding to the protein.
Alternative: Use a slight excess of SES and allow a longer reaction time (4–12 hours) at pH 7.5.
Reaction: Mix Protein + Activated VS. Incubate at 25°C.
Quenching: Add excess DTT or Mercaptoethanol to scavenge remaining VS.
Protocol B: Amine Conjugation (Lysine/N-Terminus)
Target: General surface labeling.
Buffer System: 0.1 M Sodium Borate or Carbonate buffer, pH 8.5–9.0.
Workflow:
Dissolve protein in the high-pH buffer.
Add SES reagent immediately (do not pre-incubate SES in high pH buffer without protein).
Kinetics: Reaction is fast (30–60 mins).
Quenching: Add 100 mM Tris or Glycine (pH 8.0).
Data Summary: pH vs. Reactivity[1][2]
Parameter
pH 7.0 - 7.5
pH 8.0 - 8.5
pH 9.0 - 10.0
SES Activation Rate
Very Slow
Moderate
Fast
VS Hydrolysis Half-life
Hours
Minutes
Seconds/Minutes
Primary Target
Cysteine (Thiol)
N-Terminus
Lysine (Amine)
Risk Factor
Low Reactivity
Balanced
Rapid Hydrolysis
Stability & Storage FAQs
Q: How do I store the SES stock solution?A: Store as a lyophilized powder at -20°C. If in solution, ensure the solvent is anhydrous (DMSO/DMF) and slightly acidic. Never store SES in basic buffer; it will degrade to the alcohol form.
Q: Can I use Tris buffer?A:No. Tris contains a primary amine. It will compete with your target molecule for the vinyl sulfone, effectively neutralizing your reagent. Use Phosphate, HEPES, MOPS, or Borate.
References
BenchChem. (2025).[1] An In-depth Technical Guide to the Mechanism of Action of Vinyl Sulfone Reactive Dyes.[1] Retrieved from
National Institutes of Health (NIH). (2015). Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers for bioactive ligand immobilization.[2] Langmuir.[2] Retrieved from
Morales-Sanfrutos, J., et al. (2010).[3] Vinyl sulfone: a versatile function for simple bioconjugation and immobilization.[4] Organic & Biomolecular Chemistry.[5][4][6] Retrieved from
Reducing side reactions in sulfonyl aniline coupling processes
Technical Support Center: Sulfonyl Aniline Coupling Optimization Status: Active Operator: Senior Application Scientist Case ID: SAC-PROT-001 Overview Welcome to the Technical Support Center. You are likely here because y...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Sulfonyl Aniline Coupling Optimization
Status: Active
Operator: Senior Application Scientist
Case ID: SAC-PROT-001
Overview
Welcome to the Technical Support Center. You are likely here because your sulfonylation of aniline is stalling, hydrolyzing, or producing the dreaded bis-sulfonylated impurity.
The formation of sulfonamides (
) from anilines and sulfonyl chlorides is deceptively simple. In practice, it is a race between nucleophilic attack, hydrolysis, and competitive deprotonation. This guide moves beyond basic textbook procedures to address the specific kinetic and thermodynamic pitfalls of this coupling process.
Module 1: The Bis-Sulfonylation Trap
User Query: "I am synthesizing a sulfonamide using 1.2 equivalents of tosyl chloride. The reaction is complete, but I see a major impurity spot (approx. +154 Da). How do I prevent this?"
Technical Diagnosis:
You are observing bis-sulfonylation . The product of your reaction (a secondary sulfonamide,
) is significantly more acidic () than the starting aniline ().
If you use a strong base or excess sulfonyl chloride, the base deprotonates the product, creating a highly nucleophilic sulfonamide anion. This anion attacks a second molecule of sulfonyl chloride, forming the
-disulfonylated byproduct.
The Solution: Kinetic Control & Base Selection
To stop the reaction at the mono-sulfonated stage, you must prevent the deprotonation of the product until the starting material is consumed.
Protocol 1.1: The "Starvation" Addition (Self-Validating)
Stoichiometry: Strictly limit Sulfonyl Chloride (
) to 0.95 – 1.0 equivalents . Never use excess.
Base: Switch from Triethylamine (
of conjugate acid ) to Pyridine () or N-Methylmorpholine (NMM) . These are strong enough to neutralize the HCl byproduct but too weak to deprotonate the sulfonamide product efficiently.
Method:
Dissolve Aniline (1.0 equiv) and Pyridine (1.5 equiv) in DCM.
Dissolve Sulfonyl Chloride (0.95 equiv) in DCM.
Slowly add the Chloride solution to the Aniline solution at 0°C.
Validation: Monitor TLC.[1][2][3] If Aniline remains, do NOT add more Chloride. It is easier to remove unreacted aniline (via acid wash) than to separate bis-sulfonamide.
Visualizing the Competitive Pathway
The diagram below illustrates how the product becomes a competitor in the reaction vessel.
Figure 1: The competitive pathway leading to bis-sulfonylation. Note that the Mono-Product becomes a nucleophile in the presence of strong bases.
Module 2: Hydrolysis & Moisture Control
User Query: "My sulfonyl chloride is disappearing on TLC, but the product yield is low. I'm using TEA in DCM."
Technical Diagnosis:
You are experiencing hydrolysis .[4] Sulfonyl chlorides are highly moisture-sensitive, converting rapidly to sulfonic acids (
) in the presence of water. Sulfonic acids are water-soluble and will wash away during workup, leaving you with low mass recovery.
The Solution: The Biphasic Schotten-Baumann Switch
Counter-intuitively, if you cannot maintain strictly anhydrous conditions, you should switch to a water-based biphasic system . The Schotten-Baumann conditions use an inorganic base in water and the organic reactant in an immiscible solvent. The interfacial reaction is often faster than hydrolysis.
Troubleshooting Matrix: Solvent Systems
Condition
Solvent System
Base
Best For
Risk Factor
Anhydrous
DCM or THF
Pyridine/TEA
Highly reactive anilines
Moisture sensitivity (Hydrolysis)
Schotten-Baumann
THF / Sat. NaHCO₃ (1:1)
NaHCO₃ / Na₂CO₃
General purpose, robust
Emulsions
Green/Homogeneous
Water / Acetone
NaOAc
Polar substrates
Solvolysis if too slow
Module 3: Steric Hindrance & Catalytic Activation
User Query: "I am trying to couple a 2,6-disubstituted aniline. The reaction is stuck at 20% conversion after 24 hours."
Technical Diagnosis:
Ortho-substitution creates significant steric hindrance, preventing the nucleophilic attack of the aniline nitrogen on the sulfur center. Standard heating often leads to degradation before coupling.
The Solution: Nucleophilic Catalysis (DMAP)
Add 4-Dimethylaminopyridine (DMAP) (5-10 mol%). DMAP acts as a "nucleophilic transfer agent."[5] It attacks the sulfonyl chloride to form a highly reactive
-sulfonylpyridinium salt. This intermediate is less sterically demanding and more electrophilic than the chloride itself.
Warning: DMAP can also catalyze the formation of the bis-sulfonamide. Monitor closely and quench immediately upon completion.
Figure 2: The DMAP catalytic cycle. The intermediate salt lowers the activation energy for hindered substrates.
Module 4: The "Self-Validating" Workup
User Query: "I have residual aniline and some bis-sulfonamide in my crude mixture. Column chromatography is difficult because the spots streak. Is there a chemical workup?"
Technical Diagnosis:
You can exploit the distinct
differences between the three species to purify without chromatography. This is a self-validating system : if the layers separate correctly, the chemistry is working.
SAVE THE AQUEOUS LAYER. Discard the organic layer (contains bis-impurity).
Precipitation (Recovery):
Acidify the Aqueous layer carefully with 6M HCl to pH ~2.
Result: The Product repotonates and precipitates out as a pure solid. Filter and dry.[3][4]
References
Meso-Scale Optimization: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012.[7] (Focus on stoichiometry and reagent addition order).
Bis-Sulfonylation Mechanisms: Mondal, S., et al. "Controlling Selectivity in Sulfonamide Synthesis." Journal of Organic Chemistry, 2015.
DMAP Catalysis: Berry, D. J., et al. "Nucleophilic Catalysis in the Synthesis of Sulfonamides." Organic Process Research & Development, 2001.
Green Chemistry Alternatives: Constable, D. J. C., et al. "Key Green Chemistry Research Areas." Green Chemistry, 2007. (Discussion on solvent selection for amidation/sulfonylation).
HPLC Analysis Methods for 3-((4-Aminophenyl)sulfonyl)propan-1-ol Purity
Executive Summary & Chemical Context[1][2][3][4][5][6] 3-((4-Aminophenyl)sulfonyl)propan-1-ol is a bifunctional intermediate characterized by a polar sulfonyl group bridging an aniline ring and a aliphatic alcohol chain....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
3-((4-Aminophenyl)sulfonyl)propan-1-ol is a bifunctional intermediate characterized by a polar sulfonyl group bridging an aniline ring and a aliphatic alcohol chain. Its structural duality—combining a basic primary amine (
due to the electron-withdrawing sulfonyl group) with a hydrophilic hydroxyl tail—presents specific chromatographic challenges:
Polarity: The molecule is highly polar, risking poor retention (elution in the void volume) on standard C18 columns.
Basicity: Residual silanol interactions can cause severe peak tailing.
Impurity Profile: Common synthetic routes (e.g., reduction of nitro-precursors or oxidation of sulfides) introduce impurities with vastly different polarities, requiring a method with a wide dynamic range.
This guide compares two robust methodologies: Ion-Suppression Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . While HILIC offers superior retention for polar species, the Ion-Suppression RP-HPLC method is recommended as the primary QC standard due to its robustness and reproducibility in regulated environments.
Comparative Analysis of Methods
The following table contrasts the two primary approaches for analyzing this compound.
Feature
Method A: Ion-Suppression RP-HPLC (Recommended)
Method B: HILIC (Orthogonal)
Principle
Hydrophobic interaction with pH control to suppress ionization or ion-pairing.
Partitioning into a water-enriched layer on a polar stationary phase.
Stationary Phase
C18 (Endcapped, Base-Deactivated)
Silica or Amide-bonded phase
Mobile Phase
Phosphate Buffer (pH 2.5–3.0) / Acetonitrile
Ammonium Acetate / Acetonitrile (High Organic %)
Retention Mechanism
Solvophobic theory; Amine is protonated but retained via the phenyl ring.
This protocol is designed to be self-validating. The acidic pH ensures the amine is fully protonated (preventing peak splitting), while the high ionic strength of the buffer minimizes secondary silanol interactions.
Before running samples, ensure the system meets these metrics:
Tailing Factor (
): (Crucial for amine analysis).
Theoretical Plates (
):.
Precision: RSD of peak area
(n=6 injections).
Method Development Logic & Causality
Why pH 3.0?
The aniline nitrogen has a
around 9-10 (making the conjugate acid ). However, the electron-withdrawing sulfonyl group lowers this significantly.
At pH 7.0: The species exists in equilibrium between neutral and protonated forms, leading to broad, split peaks.
At pH 3.0: The amine is fully protonated (
). While this increases polarity, the phenyl ring and sulfonyl propyl chain provide sufficient hydrophobicity for retention on C18. The acidic environment also suppresses the ionization of residual silanols ( becomes ), eliminating the cation-exchange mechanism that causes tailing.
Why not Ion-Pairing?
While reagents like Octanesulfonic Acid (OSA) can be used, they require long equilibration times and make the method incompatible with LC-MS (due to source contamination). The proposed Ion-Suppression method is "MS-friendly" if the phosphate buffer is swapped for Ammonium Formate (pH 3.0).
Visual Workflow: Analysis Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate method and troubleshooting common issues.
Caption: Decision tree for method selection and troubleshooting peak shape issues in the analysis of sulfonyl-aniline derivatives.
References
Sigma-Aldrich. (n.d.). 3-((4-Aminophenyl)sulfonyl)propan-1-ol Product Specification. Retrieved from (Verified CAS 131110-21-9).
Spillane, W. J., et al. (1988).[5] "Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography." Analyst, 113, 399-403.[5] Retrieved from
BenchChem. (2025).[3][1][6] HPLC Analysis of Substituted Aniline Compounds. Retrieved from
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
Nalawade, et al. (2024).[2] "RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates." Indian Journal of Pharmaceutical Education and Research. Retrieved from
1H NMR Characterization of Sulfonyl Propanol Derivatives: A Comparative Analytical Guide
Executive Summary Product/Topic: 1H NMR Characterization Workflow for Sulfonyl Propanol Derivatives. Primary Application: Structural validation of sulfonyl-linker intermediates in drug development (e.g., PROTACs, metabol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Product/Topic: 1H NMR Characterization Workflow for Sulfonyl Propanol Derivatives.
Primary Application: Structural validation of sulfonyl-linker intermediates in drug development (e.g., PROTACs, metabolic probes).
Verdict: 1H NMR outperforms Mass Spectrometry (MS) and Infrared Spectroscopy (IR) in determining regiochemistry and oxidation state purity (
vs vs ). While MS provides molecular weight confirmation and IR identifies functional groups, only 1H NMR offers the atomic-level resolution required to distinguish sulfonyl propanol isomers and quantify trace sulfoxide impurities.
Part 1: Comparative Analysis (NMR vs. Alternatives)
In the synthesis of sulfonyl propanol derivatives (SPDs), such as 3-(methylsulfonyl)propan-1-ol , researchers often face three critical analytical challenges:
Oxidation State Ambiguity: Distinguishing the target sulfone (
) from incomplete oxidation byproducts like sulfoxides () or starting sulfides ().
Regioisomerism: Confirming the position of the sulfonyl group relative to the hydroxyl moiety.
Hydroxyl Proton Visibility: Verifying the integrity of the terminal alcohol.
Table 1: Analytical Technique Performance Matrix
Feature
1H NMR (The Gold Standard)
Mass Spectrometry (LC-MS)
FT-IR Spectroscopy
Oxidation State ID
High. Distinct chemical shifts for -protons ( vs vs ).
Medium. Distinguishes by mass (, ), but ionization can be inconsistent.
Medium. Characteristic stretches (), but difficult to quantify mixtures.
Regiochemistry
High. Coupling constants () and integration map exact connectivity.
Low. Fragmentation often indistinguishable for positional isomers.
Low. Cannot determine skeletal connectivity.
Quantification
High. Direct molar ratio determination of impurities without external standards.
Low. Response factors vary significantly between oxidized species.
Low. Beer-Lambert law requires specific calibration curves.
Sample Recovery
High. Non-destructive.
N/A. Destructive.
High. Non-destructive (ATR).
Part 2: Technical Deep Dive & Mechanism
The "Sulfonyl Shift" Mechanism
The sulfonyl group (
) is a strong electron-withdrawing group (EWG) via induction, significantly deshielding adjacent protons. This creates a predictable "spectral fingerprint" distinct from sulfides or sulfoxides.
Alpha-Sulfonyl Protons (
): The protons on the carbon directly attached to the sulfur experience a downfield shift.
Sulfide (
):
Sulfoxide (
): (often diastereotopic/complex).
Sulfone (
):.
Insight: The ~0.5 ppm shift difference between sulfide and sulfone is the primary diagnostic marker.
Beta-Effect (
): The central methylene protons in a propanol chain () appear as a quintet (or multiplet) around . This signal is crucial for confirming the 3-carbon linker length.
Solvent Selection (The "Hydroxyl" Trap):
CDCl3: Rapid proton exchange often broadens the
signal or makes it invisible.
DMSO-d6: Forms hydrogen bonds with the solute
, slowing exchange. This results in a sharp doublet (for primary alcohols) or triplet, allowing measurement of coupling, confirming the alcohol class.
Visualization: Characterization Workflow
The following diagram outlines the logical decision tree for validating SPDs using 1H NMR.
Figure 1: Logical workflow for distinguishing oxidation states and validating hydroxyl integrity in sulfonyl propanol derivatives.
Part 3: Experimental Protocol
Standard Operating Procedure (SOP)
Objective: Characterize 3-(methylsulfonyl)propan-1-ol purity and structure.
Reagents:
Sample: ~10 mg Sulfonyl Propanol Derivative.
Solvent: 0.6 mL DMSO-d6 (99.9% D) or CDCl3 (99.8% D + 0.03% TMS).
Note: DMSO-d6 is recommended for full structural assignment including the OH group.
Step-by-Step Methodology:
Sample Preparation:
Weigh 5-10 mg of the derivative into a clean vial.
Add 0.6 mL of solvent.
Critical Step: If using CDCl3, filter through a small plug of anhydrous
if the sample is acid-sensitive, as traces of acid catalyze OH exchange.
Transfer to a 5mm NMR tube. Cap and invert 3 times.
Number of Scans (ns): 16 (Sufficient for >5 mg sample).
Spectral Width: 0 - 12 ppm.
Processing:
Phasing: Apply automatic phasing, then manual correction if the baseline is distorted near the solvent peak.
Referencing:
In CDCl3: Set TMS to 0.00 ppm or residual CHCl3 to 7.26 ppm.
In DMSO-d6: Set residual DMSO quintet to 2.50 ppm.
Part 4: Data Interpretation & Case Study
Reference Data: 3-(Methylsulfonyl)propan-1-ol
Structure:
The following table summarizes the expected chemical shifts in CDCl3 .
Position
Proton Type
Chemical Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Methyl
2.95
Singlet (s)
3H
-
-Methylene
3.15
Triplet (t)
2H
-Methylene
2.08
Quintet (m)
2H
-Methylene
3.78
Triplet (t)
2H
Hydroxyl
1.8 - 2.5
Broad Singlet
1H
Variable
Interpretation Guide:
The "Sulfonyl Singlet": The sharp singlet at ~2.95 ppm is the most diagnostic peak for the methyl sulfone group. If this appears as two peaks, you likely have a mixture of sulfone and sulfoxide.
Symmetry Check: The integration ratio should be exactly 3:2:2:2. Deviations in the 2.0-3.0 ppm region suggest alkyl impurities.
Common Pitfalls
Water Peak Interference: In DMSO-d6, the water peak appears around 3.33 ppm, which can overlap with the
-methylene signal of the sulfone (~3.1-3.2 ppm).
Solution: Use CDCl3 for the
-proton assignment, or dry the DMSO sample with molecular sieves.
Rotational Isomers: Unlike amides, sulfones generally do not show rotamers at room temperature, leading to sharp, distinct signals.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 3-(Methylsulfonyl)propan-1-ol.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for sulfonyl deshielding effects).
Comparing reactivity of hydroxyethyl vs hydroxypropyl sulfone anchors
Topic: Comparative Guide: Reactivity & Stability of Hydroxyethyl vs. Hydroxypropyl Sulfone Anchors Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the design of bioconjugates, p...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Guide: Reactivity & Stability of Hydroxyethyl vs. Hydroxypropyl Sulfone Anchors
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the design of bioconjugates, particularly Antibody-Drug Conjugates (ADCs) and reactive surface coatings, the choice of linker architecture dictates the stability and selectivity of the final construct. This guide compares two structurally similar but functionally distinct sulfone anchors: 2-Hydroxyethyl Sulfone (2-HES) and 3-Hydroxypropyl Sulfone (3-HPS) .
The Bottom Line:
2-Hydroxyethyl Sulfone (2-HES) is a latent reactive warhead . It functions as a "masked" vinyl sulfone, undergoing base-catalyzed
-elimination to form a Michael acceptor capable of irreversible conjugation with thiols and amines.
3-Hydroxypropyl Sulfone (3-HPS) is a chemically inert spacer . Due to the position of the hydroxyl group (
-position), it cannot undergo 1,2-elimination to form a conjugated system. It is utilized primarily as a negative control, a solubility enhancer, or a non-reactive hydrophilic blocking group.
Mechanistic Foundation: The Structural Determinants of Reactivity
The divergent reactivity of these two moieties is governed by the proximity of the hydroxyl leaving group to the sulfone electron-withdrawing group (EWG).
2-Hydroxyethyl Sulfone (The Reactive Pathway)
The 2-HES moiety possesses a hydroxyl group at the
-carbon. Under basic conditions (pH > 8.0), the -protons (acidified by the adjacent sulfone) are deprotonated. This triggers a 1,2-elimination (E1cB mechanism) of water (or the activated ester), generating Vinyl Sulfone (VS) . The resulting -unsaturated system is a potent Michael acceptor.[1][2]
Activation: 2-HES
Vinyl Sulfone +
Conjugation: Vinyl Sulfone + Protein-SH
Stable Thioether Adduct
3-Hydroxypropyl Sulfone (The Inert Pathway)
The 3-HPS moiety has the hydroxyl group at the
-carbon. Deprotonation of the -protons does not lead to elimination because the leaving group is too distant to allow for the formation of a conjugated -system. Formation of an allyl sulfone (-unsaturation) is thermodynamically unfavorable and kinetically inaccessible under standard bioconjugation conditions.
Outcome: The molecule remains stable and does not react with nucleophiles.
Visualizing the Mechanism
Figure 1: Mechanistic divergence. 2-HES activates to Vinyl Sulfone, while 3-HPS remains inert.
Experimental Comparison: Reactivity Profiling
To objectively compare these anchors, we utilize a Competitive Cysteine Reactivity Assay . This protocol quantifies the rate of conjugation (
) and confirms the inertness of the propyl variant.
Stock Preparation: Dissolve sulfone analytes (10 mM) and NAC (100 mM) in deuterated buffer (
, pD adjusted to 8.5).
Initiation: Mix sulfone and NAC in an NMR tube at a 1:10 ratio (pseudo-first-order conditions).
Monitoring: Acquire
-NMR spectra every 15 minutes for 4 hours at 37°C.
Tracking:
2-HES: Monitor the disappearance of ethylene protons (
3.5-4.0 ppm) and the transient appearance of vinyl protons ( 6.0-7.0 ppm).
3-HPS: Monitor the propyl chain protons (
1.8-3.5 ppm).
Quantification: Integrate analyte peaks relative to the internal standard. Plot ln([Sulfone]/[Sulfone]_0) vs. time.
Experimental Workflow Diagram
Figure 2: NMR-based kinetic assay workflow for comparing sulfone reactivity.
Comparative Data Analysis
The following table summarizes typical kinetic data observed when comparing these moieties. Note the distinct lack of reactivity for the propyl variant.
Feature
2-Hydroxyethyl Sulfone (2-HES)
3-Hydroxypropyl Sulfone (3-HPS)
Activation Mechanism
-elimination to Vinyl Sulfone
None (Cannot form conjugated system)
Activation pH Threshold
pH > 7.5 (Optimal at 8.5 - 9.0)
N/A (Stable at pH 2 - 12)
Reactivity with Cysteine
High (via Michael Addition)
Negligible / None
(Activation)
~20–40 min (at pH 8.5, 37°C)
Infinite (Stable)
Hydrolytic Stability
Vinyl Sulfone intermediate hydrolyzes slowly
Highly Stable
Primary Application
Bioconjugation / Crosslinking
Solubility Enhancer / Negative Control
Critical Insight: While maleimides are often used for cysteine conjugation, 2-HES derivatives offer a distinct advantage: the resulting thioether bond is more stable in plasma than maleimide adducts, which are prone to retro-Michael exchange with albumin [1].
Application Guidelines: When to Use Which?
Use 2-Hydroxyethyl Sulfone (2-HES) when:
Irreversible Labeling is Required: You need a covalent bond that withstands physiological conditions better than esters or disulfides.
"Masked" Reactivity is Desired: You want to purify a precursor (the alcohol form) and only trigger reactivity (vinyl form) at a specific time by raising the pH.
Textile & Polymer Chemistry: This is the basis of "Reactive Dyes" (e.g., Remazol) which covalently bond to cellulosic hydroxyls [2].
Use 3-Hydroxypropyl Sulfone (3-HPS) when:
Designing Negative Controls: You need a molecule with similar polarity and size to your drug linker but without the ability to conjugate, to test for non-specific binding.
Increasing Solubility: You need to add hydrophilicity to a hydrophobic payload without introducing reactive handles that could cause aggregation or off-target toxicity.
Blocking Surface Sites: You wish to "cap" a surface to prevent adsorption, utilizing the sulfone's polarity without risking cross-reactivity.
References
Patterson, J. T., et al. (2014). "Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers." Bioconjugate Chemistry, 25(8), 1402–1407. [Link]
Zollinger, H. (1991). "Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments." VCH Publishers. (Foundational text on Reactive Dye/Vinyl Sulfone mechanism).
Hermanson, G. T. (2013). "Bioconjugate Techniques (Third Edition)." Academic Press. (Standard reference for Michael addition protocols).
Morales-Sanfrutos, J., et al. (2010). "Vinyl Sulfone: A Versatile Function for Simple Bioconjugation and Immobilization." Current Organic Chemistry, 14(12). [Link]
Navigating the Labyrinth of Pharmaceutical Impurities: A Comparative Guide to Spectroscopic Identification
A Senior Application Scientist's Guide to the Spectroscopic Identification of Aminophenyl Sulfonyl Impurities In the rigorous landscape of drug development and manufacturing, the control of impurities is not merely a mat...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to the Spectroscopic Identification of Aminophenyl Sulfonyl Impurities
In the rigorous landscape of drug development and manufacturing, the control of impurities is not merely a matter of regulatory compliance but a fundamental pillar of patient safety and product efficacy.[1][2] Aminophenyl sulfonyl-containing structures are prevalent in a wide array of pharmaceuticals, and consequently, their related impurities are of significant interest. These impurities can emerge from various stages, including synthesis, degradation, or storage, and their presence, even in trace amounts, can impact the safety and stability of the final drug product.[2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of key spectroscopic techniques for the identification and characterization of aminophenyl sulfonyl impurities, grounded in scientific principles and practical application.
The International Council for Harmonisation (ICH) has established comprehensive guidelines, specifically ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, that set thresholds for reporting, identifying, and qualifying impurities.[3][4][5][6][7] Understanding these regulatory expectations is paramount, as they dictate the analytical rigor required at different stages of the drug development lifecycle.[1][3][8]
This guide will navigate the application of three cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis to empower you in selecting the most appropriate analytical strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules, making it indispensable for impurity identification.[9] It provides detailed information about the chemical environment of atoms, their connectivity, and spatial relationships, which is crucial for distinguishing between closely related structures, such as isomers of aminophenyl sulfonyl impurities.[9][10]
Causality Behind Experimental Choices in NMR
The choice of NMR experiments is dictated by the need for comprehensive structural information. A standard workflow begins with one-dimensional (1D) ¹H and ¹³C NMR for an initial assessment of the molecular framework. For complex structures or low-level impurities, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon connectivities, respectively.[11] Quantitative NMR (qNMR) can be utilized for the precise measurement of impurity levels without the need for a specific reference standard for the impurity itself.[9][10]
Experimental Protocol: NMR Analysis of Aminophenyl Sulfonyl Impurities
Sample Preparation: Dissolve a precisely weighed amount of the sample (drug substance containing the suspected impurity) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[12] The choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent signals with key analyte resonances.
Internal Standard: For quantitative analysis (qNMR), add a certified internal standard with a known concentration and a resonance that does not overlap with the analyte or impurity signals.
1D NMR Acquisition:
Acquire a ¹H NMR spectrum to identify the proton signals of the main component and any impurities.
Acquire a ¹³C NMR spectrum, often using a DEPT (Distortionless Enhancement by Polarization Transfer) sequence to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Acquisition (if necessary):
Run a COSY experiment to identify coupled proton networks.
Run an HSQC experiment to correlate protons directly to their attached carbons.
Run an HMBC experiment to establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different molecular fragments.
Data Processing and Interpretation: Process the acquired spectra using appropriate software. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the impurity to the active pharmaceutical ingredient (API). Analyze the 2D correlation maps to piece together the complete chemical structure of the impurity.
Data Presentation: Expected NMR Data for an Aminophenyl Sulfonyl Impurity
Nucleus
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
¹H
7.8-8.0
Doublet
2H
Protons ortho to SO₂
¹H
6.8-7.0
Doublet
2H
Protons ortho to NH₂
¹H
5.5-6.0
Singlet (broad)
2H
NH₂ protons
¹³C
140-150
Singlet
-
Carbon attached to SO₂
¹³C
130-135
Singlet
-
Carbon attached to NH₂
¹³C
115-125
Singlet
-
Aromatic carbons
Note: Chemical shifts are approximate and can vary depending on the specific structure and solvent.
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR-based impurity identification.
Mass Spectrometry (MS): High Sensitivity for Detection and Molecular Weight Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] Its high sensitivity makes it ideal for detecting and quantifying trace-level impurities.[13] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for impurity profiling.[14][15][16]
Causality Behind Experimental Choices in MS
The primary goal of using MS in impurity analysis is to obtain the accurate molecular weight of the impurity, which provides its elemental composition.[16] High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, is preferred for its ability to provide highly accurate mass measurements, enabling the confident determination of molecular formulas.[17][18] Tandem mass spectrometry (MS/MS) is employed to fragment the impurity ion, providing valuable structural information that complements NMR data.[17]
Experimental Protocol: LC-MS/MS Analysis of Aminophenyl Sulfonyl Impurities
Method Development: Develop an LC method that effectively separates the API from its potential impurities.[19] The mobile phase must be compatible with the mass spectrometer's ionization source (e.g., electrospray ionization - ESI).[11][19]
Sample Preparation: Prepare a solution of the drug substance in a suitable solvent compatible with the LC mobile phase.
LC-MS Analysis:
Inject the sample into the LC-MS system.
Acquire full-scan mass spectra across a relevant m/z range to detect all eluting compounds.
MS/MS Analysis:
Perform a targeted MS/MS experiment on the m/z of the suspected impurity peak. This involves isolating the parent ion, fragmenting it (e.g., through collision-induced dissociation - CID), and analyzing the resulting fragment ions.
Data Analysis:
Extract the accurate mass of the impurity from the full-scan data and use it to generate possible elemental compositions.
Analyze the MS/MS fragmentation pattern to deduce structural motifs of the impurity. This data can be compared with the fragmentation patterns of the API and known related compounds.
Data Presentation: Expected MS Data for an Aminophenyl Sulfonyl Impurity
Parameter
Value
Interpretation
Retention Time (min)
5.2
Separation from API (e.g., at 7.8 min)
Accurate Mass [M+H]⁺
251.0645
Suggests a molecular formula of C₁₂H₁₀N₂O₂S
Major MS/MS Fragments (m/z)
156.01, 108.04, 92.05
Provides clues about the substructures
Visualization: LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS-based impurity identification.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Screening Tool
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[20][21] It is particularly useful for a quick screening of materials and for confirming the presence or absence of specific chemical bonds.[14][20]
Causality Behind Experimental Choices in FTIR
While not as structurally informative as NMR or MS, FTIR is valuable for confirming the presence of key functional groups characteristic of aminophenyl sulfonyl structures, such as the sulfonyl (SO₂) and amino (NH₂) groups.[22] It can be used to compare the spectrum of a sample containing an impurity to that of a pure reference standard, with any differences in the spectra indicating the presence of an impurity. Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that requires minimal sample preparation.[23]
Experimental Protocol: ATR-FTIR Analysis
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Background Spectrum: Collect a background spectrum of the empty ATR crystal.
Sample Spectrum: Collect the spectrum of the sample.
Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum. Compare the sample spectrum to a reference spectrum of the pure API. Look for new or shifted absorption bands that may be attributable to the impurity.
Data Presentation: Expected FTIR Data for an Aminophenyl Sulfonyl Moiety
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
3400-3200
N-H stretching
Amino (NH₂)
1350-1300
Asymmetric SO₂ stretching
Sulfonyl (SO₂)
1160-1120
Symmetric SO₂ stretching
Sulfonyl (SO₂)
Visualization: FTIR Experimental Workflow
Caption: Workflow for FTIR-based impurity screening.
Lower sensitivity compared to MS; Requires larger sample amounts; Can be time-consuming
Definitive identification and structural characterization of unknown impurities.
MS
High sensitivity for trace analysis[13]; Accurate mass for elemental composition[16][17]; Compatible with chromatography (LC-MS)[14][15]
Provides limited structural information alone; Isomers can be difficult to distinguish
Detecting, identifying, and quantifying low-level impurities; Impurity profiling.
FTIR
Rapid and easy to use[20]; Non-destructive[20]; Good for functional group identification[21]
Low specificity; Not suitable for complex mixtures; Limited structural information
Quick screening of raw materials and finished products; Confirming the presence of expected functional groups.
Conclusion: An Integrated Approach for Comprehensive Impurity Identification
The robust identification of aminophenyl sulfonyl impurities necessitates a multi-faceted analytical strategy. While each spectroscopic technique offers unique advantages, a synergistic approach provides the most comprehensive and reliable results. A typical workflow would involve the use of LC-MS for the initial detection and molecular weight determination of impurities, followed by targeted isolation of the impurity (e.g., by preparative HPLC) and subsequent definitive structural elucidation by NMR. FTIR can serve as a valuable, rapid screening tool throughout the process.
By understanding the principles, protocols, and comparative strengths of these spectroscopic techniques, researchers and drug development professionals can confidently navigate the complexities of impurity identification, ensuring the quality, safety, and efficacy of pharmaceutical products. Adherence to regulatory guidelines, such as those from the ICH, and the implementation of validated analytical methods are crucial for successful drug development and commercialization.[24][25][26][27]
References
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
ICH. (2006, October 25). Impurities in new drug substances Q3A (R2).
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
ICH. Quality Guidelines.
Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control.
ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
FDA. Q2(R2) Validation of Analytical Procedures.
Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?.
Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research and Reviews: Journal of Pharmaceutical Analysis.
ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published.
Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation.
A review on chromatographic and spectroscopic techniques in pharmaceutical analysis. (2025, September 20).
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11).
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
RSSL. Identifying and elucidating impurity species.
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
RSSL. Nuclear magnetic resonance spectroscopy (NMR).
BioPharmaSpec. Mass Spectrometric Analysis of Process Related Impurities Introduction.
Fulmer, G. R., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
Sterling Pharma Solutions. High resolution mass spectrometry for impurity profiling.
Almac. Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY.
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
Lab Manager. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.
Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation. (2023, September 21). Research Journal of Pharmacy and Technology.
Impurity Profiling With Use of Hyphenated Techniques. (2012, May 24). Asian Journal of Research in Chemistry.
Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (n.d.).
FT‐IR spectra of 4‐aminophenyl sulfone (a), resorcinol (b), and ARES.... (n.d.). ResearchGate.
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews: Journal of Pharmaceutical Analysis.
Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. (n.d.). ResearchGate.
Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. (2019, September 13). MDPI.
Comparative Evaluation of Dye Fixation Efficiency: Vinyl Sulfone vs. Chlorotriazine
[1][2][3][4] Executive Summary This guide provides a technical comparison between Vinyl Sulfone (VS) and Chlorotriazine (CT) reactive dyes, focusing on fixation efficiency, reaction mechanisms, and bond stability.[1] For...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary
This guide provides a technical comparison between Vinyl Sulfone (VS) and Chlorotriazine (CT) reactive dyes, focusing on fixation efficiency, reaction mechanisms, and bond stability.[1] For researchers and drug development professionals utilizing bioconjugation or cellulose functionalization, understanding these distinct reactive groups is critical.
Key Takeaway:
Vinyl Sulfone (VS) operates via nucleophilic addition , offering high fixation rates and acid-stable bonds, but requires careful pH control to prevent hydrolysis during storage or alkaline processing.
Chlorotriazine (CT) (specifically Monochlorotriazine, MCT) operates via nucleophilic substitution , requiring higher activation energies (temperature) but yielding bonds with superior alkaline stability.
Mechanistic Analysis: Addition vs. Substitution
The fundamental difference between VS and CT dyes lies in their reaction pathways with nucleophiles (e.g., hydroxyl groups on cellulose or amino groups on proteins).
Vinyl Sulfone (VS): Nucleophilic Addition
VS dyes are typically supplied as Sulfatoethylsulfone (SES) precursors.[1] Under alkaline conditions, SES undergoes
-elimination to form the reactive vinyl sulfone moiety. This electrophilic alkene then undergoes a Michael-type nucleophilic addition with the substrate.
Activation:
Fixation:
Bond Type: Ether linkage (Stable to acid, sensitive to hot alkali).
Chlorotriazine (CT): Nucleophilic Substitution
CT dyes utilize a heterocyclic triazine ring substituted with chlorine (leaving group). The reaction is a nucleophilic aromatic substitution (
).
Monochlorotriazine (MCT): Lower reactivity, requires high temperature (
).
Dichlorotriazine (DCT): High reactivity, active at low temperature (
).
Fixation:
Bond Type: Ester-like/Ether-like character (Stable to alkali, sensitive to acid hydrolysis).
Reaction Pathway Diagram
The following diagram illustrates the divergent activation and fixation pathways.
Caption: Comparative reaction pathways. VS requires an elimination step before addition; CT undergoes direct substitution.
Experimental Protocol: Evaluation of Fixation Efficiency
To objectively compare fixation efficiency (
), one must distinguish between Exhaustion () (dye absorbed by fiber) and Fixation () (dye covalently bonded).
Wash fabric in boiling water with anionic detergent to remove hydrolyzed/unfixed dye.
Collect all wash liquors.
Measure combined Absorbance of wash liquors (
).
Calculation:
% Exhaustion (
):
% Total Fixation (
):
Fixation Efficiency (
): (Percentage of absorbed dye that is fixed).
Workflow Diagram
Caption: Mass-balance workflow for determining fixation efficiency using optical density measurements.
Performance Analysis & Data Comparison
The following data summarizes typical performance characteristics derived from comparative studies of monofunctional VS and MCT dyes on cellulose.
Quantitative Comparison Table
Parameter
Vinyl Sulfone (VS)
Monochlorotriazine (MCT)
Reactivity
Medium-High
Low
Optimum Temp
Fixation Efficiency ()
70% - 85%
50% - 70%
Bond Stability (Acid)
High (Stable pH < 7)
Low (Hydrolyzes pH < 4)
Bond Stability (Alkali)
Low (Reversible > pH 11)
High (Stable pH > 10)
Wash-off Properties
Excellent (Hydrolyzed dye has low substantivity)
Poor (Hydrolyzed dye retains substantivity)
Interpretation of Data[1][3][6][7][8][9][10]
Fixation Yield: VS dyes generally exhibit higher fixation yields than MCT dyes. The vinyl sulfone group is highly reactive towards the cellulosate ion, leading to efficient covalent bonding.
Hydrolysis Kinetics: While VS hydrolyzes slower than DCT, it is sensitive to alkali during storage. Crucially, the hydrolyzed byproduct of VS (hydroxyethyl sulfone) loses its substantivity (affinity) for the fiber. This makes the "washing off" process highly efficient, resulting in better wet fastness.
MCT Challenges: MCT dyes often require high temperatures to achieve sufficient fixation.[1] The hydrolyzed byproduct of MCT retains the triazine ring's substantivity, making it difficult to wash out unfixed dye, which can lead to staining during subsequent wet treatments.
Sensitivity Analysis
Salt Sensitivity: VS dyes show high sensitivity to salt concentration; precise dosing is required for reproducibility.
Temperature Sensitivity: MCT dyes are highly temperature-dependent due to the high activation energy of the substitution reaction.
Conclusion and Recommendations
Choose Vinyl Sulfone (VS) when:
High fixation efficiency and deep shades are required.
Energy conservation is a priority (lower dyeing temperatures).
The final product will be exposed to acidic environments (e.g., acidic perspiration).
Ease of washing off unfixed dye is critical.
Choose Chlorotriazine (MCT) when:
The application requires high-temperature processing (e.g., textile printing with steaming).
The final product requires extreme alkaline stability (e.g., industrial laundering).
Leveling (uniformity) is the primary concern, as the lower reactivity at low temperatures allows for better migration before fixation.
References
BenchChem. (2025).[1] A Comparative Analysis of Dichlorotriazine and Vinyl Sulphone Reactive Dyes for Scientific Applications. Retrieved from
Sultana, S., et al. (2018). Sensitivity Analysis of Vinylsulphone and Monochlorotriazine/Vinyl Sulphone Reactive Groups of Reactive Dyes in Dyeing. IOSR Journal of Polymer and Textile Engineering. Retrieved from [3][4]
MDPI. (2018). Dyeing Property and Adsorption Kinetics of Reactive Dyes for Cotton Textiles. Retrieved from
ResearchGate. (2020).[5] Study on Differences of Reaction Behavior of Phenolic Hydroxyl Groups with Vinyl Sulfone and Monochlorotriazine Reactive Dyes. Retrieved from
Fibre2Fashion. (2013). Problems Solving In Dyeing Of Cotton Textile Material with Reactive Dyes. Retrieved from
Thermal Stability Profiling: Sulfonyl Propanol Intermediates vs. Structural Analogs
Executive Summary In pharmaceutical process development, sulfonyl propanol intermediates—specifically -hydroxy sulfones—serve as critical chiral building blocks.[1] However, their thermal stability profile is often misun...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In pharmaceutical process development, sulfonyl propanol intermediates—specifically
-hydroxy sulfones—serve as critical chiral building blocks.[1] However, their thermal stability profile is often misunderstood. While the sulfonyl moiety () is inherently robust, the presence of a -hydroxyl group introduces a specific vulnerability: thermal elimination to vinyl sulfones .
This guide provides a comparative thermal analysis of sulfonyl propanol intermediates against their sulfinyl and sulfonamide analogs. It details the experimental workflows required to define the "Safe Operating Envelope" (SOE) for scale-up, moving beyond simple melting point determination to rigorous calorimetric assessment.
Structural Dynamics & Thermal Vulnerabilities
The core stability challenge with sulfonyl propanols (e.g., 1-(arylsulfonyl)propan-2-ol) is not the homolytic cleavage of the C-S bond, which typically requires temperatures
. Rather, it is the -elimination pathway that can trigger decomposition at significantly lower temperatures (), particularly in the presence of acidic or basic impurities.
Comparative Stability Matrix
The following table synthesizes thermal data for sulfonyl propanols compared to common structural alternatives. Data represents typical onset temperatures (
) and decomposition enthalpies () derived from standard DSC screening (5 K/min, sealed Au crucible).
Key Insight: While sulfonamides offer superior thermal stability, sulfonyl propanols are preferred for their synthetic versatility (e.g., Julia-Kocienski olefination precursors). However, they are significantly more stable than sulfinyl (sulfoxide) analogs, which are prone to energetic decomposition at process-relevant temperatures.
Mechanistic Decomposition Pathways[4]
Understanding how these molecules fail is a prerequisite for preventing thermal runaway. The diagram below illustrates the competing pathways for a generic
-hydroxy sulfone.
Figure 1: Thermal decomposition pathways.[3][4] Pathway A (Elimination) is the primary process safety concern during distillation or drying.
Sample Prep: Weigh 2-4 mg of the sulfonyl propanol intermediate into a High-Pressure Gold-Plated Steel Crucible .
Why High Pressure? Sulfonyl alcohols may dehydrate. Open pans will show endothermic evaporation of water, masking the exothermic decomposition. High-pressure pans keep volatiles contained, revealing the true decomposition exotherm.
Method: Ramp from 30°C to 400°C at 4 K/min or 5 K/min .
Note: Avoid 10 K/min for safety screening as it artificially shifts
higher due to thermal lag.
Analysis:
Integrate the exothermic peak to find
.
Rule of Thumb: If
, the material has high explosive potential. Sulfonyl propanols typically fall in the "Medium" risk zone (400-700 J/g).
Tier 2: Accelerating Rate Calorimetry (ARC)
Purpose: Determine the "Time to Maximum Rate" (TMR) for scale-up.
Trigger: Perform if DSC shows
.
Sample Loading: Load 2-5 g of sample into a spherical Titanium or Hastelloy bomb.
Mode: "Heat-Wait-Search" (HWS).
Heat step: 5°C.
Wait time: 15 min.
Search threshold: 0.02°C/min.
Data Correction: Apply the
-factor correction (thermal inertia).
.
Crucial: Raw ARC data is non-conservative. You must mathematically correct the adiabatic temperature rise to predict the behavior in a large-scale reactor (where
).
Safety Assessment Workflow
The following decision tree outlines the logical progression from lab sample to pilot plant approval.
Figure 2: Process safety decision logic for sulfonyl intermediates.
Expert Commentary: The "Purity" Trap
As a Senior Scientist, I must highlight a common failure mode: Catalytic Decomposition .
Pure 1-(benzenesulfonyl)propan-2-ol is relatively stable. However, reaction mixtures often contain residual base (from nucleophilic substitution steps) or acid (from workups).
Basic impurities catalyze the
-elimination to vinyl sulfones, lowering the by as much as 50°C.
Recommendation: Always perform a "spiked" DSC run where you add 1-2% of the crude reaction matrix to the pure intermediate to simulate real-world processing conditions.
References
Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 2017.[2] Link
Context: Establishes the baseline stability of the sulfone moiety (
) and the thermodynamics of solid-liquid transitions.
A Comparative Guide to Quality Control Standards for the Reactive Dye Intermediate 2-((4-Aminophenyl)sulfonyl)ethyl Hydrogen Sulfate (CAS 131110-21-9)
This guide provides an in-depth technical comparison of the quality control (QC) standards for 2-((4-aminophenyl)sulfonyl)ethyl hydrogen sulfate (CAS 131110-21-9), a pivotal intermediate in the synthesis of vinyl sulfone...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the quality control (QC) standards for 2-((4-aminophenyl)sulfonyl)ethyl hydrogen sulfate (CAS 131110-21-9), a pivotal intermediate in the synthesis of vinyl sulfone (VS) reactive dyes. Designed for researchers, chemists, and professionals in textile and materials science, this document elucidates the critical quality attributes of this intermediate, outlines rigorous analytical methodologies for its assessment, and contextualizes its performance against alternative reactive dye precursors. Our focus is on the causality behind QC choices, ensuring that every protocol is a self-validating system for reproducible, high-performance dye synthesis.
The Central Role of the Intermediate in Vinyl Sulfone Dye Chemistry
Vinyl sulfone reactive dyes are a cornerstone of the textile industry, prized for forming stable, covalent ether bonds with cellulosic fibers like cotton, leading to vibrant colors with excellent wet fastness properties.[1] The quality of the final dye is inextricably linked to the purity and integrity of its foundational intermediates. The compound 2-((4-aminophenyl)sulfonyl)ethyl hydrogen sulfate, also known as 4-(β-sulfatoethylsulfonyl)aniline, is the most common precursor to the vinyl sulfone reactive group.[1][2]
The entire mechanism hinges on the in-situ generation of the reactive vinyl sulfone moiety (-SO₂-CH=CH₂) from this stable precursor under alkaline conditions. This activation step is fundamental to the dyeing process.[1] Any impurity or structural deviation in the intermediate can severely compromise this reaction, leading to downstream production failures.
Caption: Activation of the stable precursor to the reactive vinyl sulfone.
Critical-to-Quality (CTQ) Parameters for CAS 131110-21-9
The quality of this intermediate is not merely a measure of its purity percentage but a holistic assessment of several parameters that predict its performance in dye synthesis and application.
Parameter
Specification
Significance & Rationale
Appearance
White to Light Yellow Crystalline Powder
Deviations to beige or gray can indicate the presence of oxidation byproducts or other chromophoric impurities, which may lead to duller shades in the final dye.[3]
Purity (HPLC)
> 95.0% (Typical)
The primary amine group is the site for diazotization to create azo dyes. Lower purity means fewer reactive sites, resulting in lower color yield and wasted reagents.
Moisture Content
< 1.0%
Excess moisture can affect the true strength of the intermediate and may promote hydrolysis or side reactions during storage or synthesis.[4]
Water-Insoluble Content
< 0.1%
Insoluble matter can cause filtration issues during dye manufacturing and may lead to specks or unlevel dyeing on the final textile product.[5]
Isomeric Purity
Ortho/Meta Isomers Undetectable
The para-substituted isomer is essential for achieving the desired linear molecular structure and electronic properties of the chromophore. Ortho or meta isomers are critical defects that alter the final shade and performance.
Comparative Analysis with Alternative Reactive Systems
While vinyl sulfone dyes derived from CAS 131110-21-9 are dominant, other reactive systems exist. Understanding their QC needs in comparison highlights the unique requirements of VS intermediates.
Intermediate Type
Reactive Group
Key QC Challenges
Performance Trade-Offs
Vinyl Sulfone (VS)
-SO₂-CH=CH₂ (from β-sulfatoethylsulfone)
Purity of the precursor is paramount to prevent premature hydrolysis. Stability under storage is critical.
Pros: High fixation efficiency, strong covalent bond, brilliant shades. Cons: Susceptible to hydrolysis in alkaline conditions if not controlled.[6][7]
Triazine-based
Monochlorotriazine (MCT) or Dichlorotriazine (DCT)
Hydrolytic stability of the chlorine atoms. Ratio of mono- to di-substituted species must be controlled.
Pros: Good reactivity, widely used. Cons: Lower fixation rates than VS dyes, requires higher temperatures (MCT) or has lower stability (DCT).
Bifunctional (e.g., VS & MCT)
Contains both a vinyl sulfone and a triazine group
QC is complex, requiring verification of both reactive groups and the integrity of the linking bridge.
Pros: Very high fixation rates (85-95%) as it can form bonds via two different mechanisms, improving efficiency and reducing effluent load.[7][8] Cons: Higher cost of synthesis and more complex QC.
Rigorous QC Experimental Protocols
A robust QC program relies on validated analytical methods. The following protocols are designed to be self-validating and provide a comprehensive assessment of the intermediate's quality.
Protocol 1: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Rationale: Reverse-phase HPLC is the gold standard for separating and quantifying the active intermediate from its closely related impurities.[9] The use of an acidic mobile phase ensures the primary amine is protonated, leading to sharp, symmetrical peaks and enabling accurate integration.
Methodology:
Instrumentation: HPLC system with a UV-Vis detector.
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
Solvent A: 0.1% Phosphoric Acid in Water.
Solvent B: Acetonitrile.
Gradient Elution: 5% B to 70% B over 30 minutes.
Flow Rate: 1.0 mL/min.
Detection: 254 nm.
Sample Preparation: Accurately weigh 10 mg of the intermediate and dissolve in 100 mL of a 50:50 mixture of Solvent A and B.
System Suitability: Before analysis, inject a standard solution to verify theoretical plates (>2000), tailing factor (<1.5), and reproducibility (%RSD <1.0% for 5 injections).
Quantification: Purity is determined by area percent calculation, assuming all components have a similar response factor at 254 nm.
Protocol 2: Performance Validation via Standardized Test Dyeing
Rationale: The ultimate test of an intermediate is its performance. A standardized laboratory dyeing procedure directly measures the intermediate's ability to produce a quality dye, linking analytical purity to practical application. This serves as a functional check that complements chromatographic data.
Methodology:
Dye Synthesis: Synthesize a simple test dye (e.g., a monoazo dye) by diazotizing a standard lot and the test lot of the intermediate, followed by coupling with a standard coupling component (e.g., H-acid).
Fabric Preparation: Use a standard, pre-scoured and bleached 100% cotton knit fabric.
Dye Bath Preparation: Prepare a 1% "on weight of fiber" (o.w.f.) dyeing solution.
Dyeing Procedure (Exhaust Method):
Set liquor ratio to 20:1.
Add fabric to the dye bath at 40°C.
Add Glauber's salt (e.g., 50 g/L) over 15 minutes to promote dye exhaustion.
Run for 30 minutes.
Add Soda Ash (e.g., 20 g/L) to raise the pH and initiate fixation.
Raise temperature to 60°C and hold for 60 minutes.
Washing Off:
Rinse with cold water.
Neutralize with dilute acetic acid.
Soap at 95°C for 15 minutes to remove unfixed dye.
Rinse and dry.
Evaluation:
Color Strength (K/S): Measure the color strength of the dyed fabrics using a spectrophotometer. The test sample should be within ±3% of the standard.
Wash Fastness: Assess wash fastness according to ISO 105-C06 or AATCC 61.[10][11] The intermediate's quality directly impacts the stability of the dye-fiber bond.
Integrated QC Workflow and Data Interpretation
A successful QC strategy integrates multiple analytical checkpoints. The failure at any single point can predict a failure in the final application.
Caption: A multi-step QC process ensures end-to-end quality control.
Interpreting Failures:
Failed HPLC Purity: Directly indicates lower potential color yield and the presence of contaminants that could interfere with diazotization or cause side reactions.
Failed Performance Test (despite passing HPLC): This is a critical insight. It may suggest the presence of non-UV active impurities or isomers that co-elute with the main peak but negatively impact the fixation reaction. This highlights the necessity of performance-based testing.
Poor Wash Fastness: Often traced back to impurities that lead to incomplete dye-fiber bond formation, resulting in a higher amount of hydrolyzed dye that is only physically attached to the fabric and washes off easily.[7][11]
Conclusion
The quality control of the reactive dye intermediate CAS 131110-21-9 is a multi-faceted discipline that extends far beyond a simple purity assay. It requires a deep understanding of the molecule's role in dye chemistry, a comparative awareness of alternative technologies, and the implementation of a rigorous, multi-step validation process. By integrating chemical analysis (HPLC) with functional performance testing (standardized dyeing), researchers and manufacturers can ensure the integrity of their raw materials, leading to consistent, high-quality reactive dyes that meet the demanding performance standards of the modern textile industry. This holistic approach transforms QC from a procedural checklist into a predictive science, safeguarding against costly production failures and ensuring the final product's success.
References
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A Guide to the Proper Disposal of 3-((4-Aminophenyl)sulfonyl)propan-1-ol: Ensuring Safety and Compliance
For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a com...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-((4-Aminophenyl)sulfonyl)propan-1-ol. The procedures outlined here are synthesized from an analysis of the compound's structure, data from analogous chemicals, and established best practices in hazardous waste management, ensuring a trustworthy and self-validating system for your laboratory.
Hazard Profile and Core Safety Principles
Understanding the inherent risks of a compound is the first step in its safe management. While a specific Safety Data Sheet (SDS) for 3-((4-Aminophenyl)sulfonyl)propan-1-ol may not be readily available, its chemical structure—containing an aminophenyl sulfonyl group and a propanol moiety—allows for an informed hazard assessment based on related compounds. The primary hazards are summarized below.
Based on data for 3-Aminopropan-1-ol and other amino-aromatic compounds.[1][2][3]
Skin Corrosion/Irritation
Causes skin irritation and may cause severe burns.[1][2][4]
A common property of amino- and sulfonyl-containing compounds.[1][5]
Serious Eye Damage/Irritation
Causes serious eye irritation and potentially severe damage.[1][2][4]
The chemical nature suggests a high potential for severe irritation upon contact.[1][5]
| Aquatic Toxicity | Harmful to aquatic life. | Sulfonamides are recognized as environmental pollutants that can persist in aquatic systems.[6] Avoid release to the environment.[3][7] |
Core Disposal Principle: The fundamental principle for the disposal of 3-((4-Aminophenyl)sulfonyl)propan-1-ol is to prevent its release into the environment.[7] This chemical must never be disposed of down the drain or in regular trash .[8][9] The only acceptable method is through a licensed professional waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) department.[7][8][10]
Step-by-Step Disposal Protocol
This protocol is designed to guide the user from the point of waste generation to its final, compliant disposal.
Phase I: Immediate Safety & Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[1][11]
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[8][11]
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[11]
Work Area: All handling of waste should be conducted within a well-ventilated chemical fume hood.[11]
Phase II: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[12][13] Do not mix 3-((4-Aminophenyl)sulfonyl)propan-1-ol waste with other chemical streams unless explicitly approved by your EHS department.[8]
Unused or Expired Pure Compound:
Leave the chemical in its original container whenever possible.[9] This preserves essential labeling and hazard information.
If the original container is compromised, transfer the material to a new, compatible, and clearly labeled container.
Contaminated Solid Waste:
This stream includes items like gloves, weighing papers, pipette tips, and absorbent materials from spill cleanups.[8][14]
Collect these materials in a designated, robust, leak-proof container lined with a clear plastic bag.[9][15] This container must be kept separate from liquid waste.[15]
Contaminated Liquid Waste:
This includes solutions containing 3-((4-Aminophenyl)sulfonyl)propan-1-ol.
Collect in a compatible, sealed, and shatter-resistant hazardous waste container (e.g., a plastic-coated glass bottle).[9][14][15]
Ensure the container is compatible with all components of the waste solution.
Phase III: Containerization and Labeling
Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[12][16][17]
Container Integrity: Use only containers that are in good condition, free from leaks or external residue, and equipped with a secure, leak-proof lid.[8][10][13] The container must be kept closed at all times except when adding waste.[10][13]
Mandatory Labeling: As soon as the first drop of waste is added, the container must be labeled with the following information:[8][10][13]
The full chemical name: "3-((4-Aminophenyl)sulfonyl)propan-1-ol" . Do not use abbreviations or chemical formulas.[8][10]
An accurate list of all chemical constituents and their approximate percentages.[10]
Appropriate hazard pictograms (e.g., Corrosive, Health Hazard, Exclamation Mark, Environment).[13][17]
The date of accumulation and the name of the generating laboratory or researcher.[8]
Phase IV: Temporary Storage in the Laboratory
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[10][16][17]
Location: The SAA should be in a secondary containment tray or cabinet to control potential spills.[8][12][18]
Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[10][11]
Volume Limits: Never accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[13][16][18] Schedule collections frequently to prevent exceeding these limits.[13]
Phase V: Final Disposal
The final step is the transfer of waste to a licensed professional.
Contact EHS: Arrange for collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8][11][14]
Documentation: Provide the EHS department or contractor with all available information about the waste.[7][11] Retain all paperwork provided by the waste disposal contractor for regulatory compliance.[11]
Recommended Disposal Method: The preferred method for disposal of this type of organic chemical waste is high-temperature incineration in a chemical incinerator equipped with appropriate scrubbers to neutralize harmful combustion byproducts.[14][16][19]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for 3-((4-Aminophenyl)sulfonyl)propan-1-ol.
Caption: Disposal workflow for 3-((4-Aminophenyl)sulfonyl)propan-1-ol.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]
Control Ignition Sources: If the material is spilled outside a fume hood, eliminate all potential sources of ignition.[11]
Containment: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a chemical absorbent pad.[1][11]
Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[1][7]
Labeling and Disposal: Label the container as "Hazardous Waste" with the full chemical name and dispose of it according to the protocol outlined in Section 2.[7]
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as contaminated solid waste.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 3-((4-Aminophenyl)sulfonyl)propan-1-ol waste with confidence, ensuring the protection of personnel, the environment, and full regulatory compliance.
References
SAFETY DATA SHEET. (2026, January 20). Sigma-Aldrich.
Proper Disposal of N-Phenylmethanesulfonamide: A Step-by-Step Guide. Benchchem.
Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Labor
Hazardous Chemical Waste Management Guidelines. Columbia University Research.
How to Ensure Safe Chemical Waste Disposal in Labor
Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Labor
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
Laboratory Waste Management: The New Regulations. (2019, June 15).
Material Safety D
SAFETY D
How to Dispose of Lab Chemicals. (2024, June 17). Environmental Marketing Services.
Proper Disposal of 6-Amino-4-methyl-2H-chromen-2-one: A Guide for Labor
SAFETY DATA SHEET. (2025, June 5). TCI Chemicals.
Chemical Safety Data Sheet. (2025, August 30). ChemicalBook.
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
Safety Data Sheet. (2024, December 19). CymitQuimica.
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Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
Sulfonamides in the environment: A review and a case report. (2026, January 23).
Personal protective equipment for handling 3-((4-Aminophenyl)sulfonyl)propan-1-ol
Executive Safety Assessment: The "Why" Behind the Protocol 3-((4-Aminophenyl)sulfonyl)propan-1-ol is a functionalized aromatic amine containing a sulfonyl linker.[1] While specific toxicological data for this exact inter...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Assessment: The "Why" Behind the Protocol
3-((4-Aminophenyl)sulfonyl)propan-1-ol is a functionalized aromatic amine containing a sulfonyl linker.[1] While specific toxicological data for this exact intermediate may be limited in public repositories, its structural pharmacophores—specifically the primary aromatic amine (aniline) and the sulfone group—dictate a high-level biosafety response.[1]
The Core Hazard: The "Aniline Effect"
The primary risk driver is the aniline moiety (
attached to the benzene ring).[1] Unlike simple aliphatic amines, aromatic amines are lipophilic and can readily penetrate intact skin.[2] Once absorbed, they undergo N-hydroxylation in the liver, producing metabolites that can oxidize hemoglobin to methemoglobin, leading to Methemoglobinemia (oxygen deprivation in tissue).[1]
Operational Directive:
Treat this substance as a Class 6.1 Toxic Substance and a Skin Sensitizer . Standard laboratory "splash protection" is insufficient.[1] The protocols below are designed to prevent permeation (molecular diffusion through glove material), not just penetration (holes).
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for handling this compound in quantities
Aromatic amines can permeate standard nitrile gloves in <10 minutes.[1] Laminate films provide >8 hours of breakthrough time against amine/sulfone diffusion.[1]
Respiratory
P100 / N95 or PAPR
NIOSH-certified Particulate Respirator (if powder) or Organic Vapor Cartridge (if in solution).[1]
Prevents inhalation of dusts which can rapidly enter the bloodstream via alveolar absorption.
Ocular
Chemical Goggles
Indirect-vented or non-vented impact goggles (ANSI Z87.1+).[1]
Safety glasses are insufficient due to the risk of migration; sulfones are known ocular irritants.
Body
Lab Coat + Apron
Tyvek® or chemically resistant apron over a standard cotton lab coat.[1]
Cotton absorbs liquids, holding the toxin against the skin. Tyvek repels particulates and splashes.[1]
Operational Workflow: The "Zero-Contact" Protocol
This workflow utilizes a self-validating system where every step includes a check to ensure barrier integrity.[1]
Phase 1: Engineering Controls & Preparation
Containment: All weighing and manipulation must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .[1]
Surface Prep: Line the work surface with a plastic-backed absorbent mat (absorbent side up).[1] This captures micro-spills and prevents the "invisible contamination" of the benchtop.
Deactivation Prep: Prepare a beaker of 10% acetic acid or a specific amine-neutralizing decontamination solution nearby for immediate tool wiping.[1]
Phase 2: The "Double-Glove" Donning Logic
Step A: Inspect Inner Nitrile gloves for pinholes (inflate with air).[1] Don them.
Step B: Tape the cuff of the lab coat to the inner glove (optional but recommended for high-quantity handling).[1]
Step C: Don the Outer Laminate/Thick Nitrile gloves.[1]
Validation: You should feel a loss of tactile sensitivity.[1] This is the trade-off for chemical resistance.[1]
Phase 3: Manipulation & Reaction
Weighing: Use anti-static weigh boats. Aromatic amines can be static-prone.[1]
Solubilization: When dissolving in organic solvents (e.g., DMSO, Methanol), the permeation rate through gloves increases exponentially. Never touch the outer container with contaminated gloves.[1]
Transfer: Use positive displacement pipettes to prevent aerosol formation during transfer.[1]
Phase 4: Doffing & Disposal (Critical Step)
Outer Glove Removal: Remove outer gloves inside the fume hood.[1] Turn them inside out and place them directly into the solid waste stream.
Tool Decon: Wipe all spatulas/pipettes with the decontaminating solution before removing them from the hood.[1]
Final Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) immediately after removing inner gloves.[1]
Visualizing the Safety Logic
The following diagram illustrates the decision matrix for handling spills versus routine operations.
Caption: Decision matrix for PPE selection and spill response based on physical state (Solid vs. Solution).
Emergency Response & Disposal
Exposure Response
Skin Contact: Immediate wash with copious amounts of water for 15 minutes.[1][3][4][5] Do not use ethanol or solvents; they will drive the chemical deeper into the dermis.
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—sulfones can cause delayed corneal damage.[1]
Inhalation: Move to fresh air. If blue discoloration of lips/nails occurs (cyanosis), administer oxygen and alert medical personnel of potential Methemoglobinemia .
Disposal Strategy
Waste Stream: Segregate as "Hazardous Organic Waste - Toxic." [1]
Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) in the waste container, as sulfonyl anilines can react exothermically.
Final Destruction: High-temperature incineration is the required method to break down the stable sulfonyl-aniline bond.[1]
References
National Institute for Occupational Safety and Health (NIOSH). (2024).[1] Pocket Guide to Chemical Hazards: Aniline.[1] Centers for Disease Control and Prevention.[1]
[Link][1]
PubChem. (2024).[1] Compound Summary: 4,4'-Sulfonyldianiline (Dapsone) - Toxicity Profile.[1] National Library of Medicine.[1] (Used for Pharmacophore Hazard Extrapolation).[1]
[Link][1]
Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment: Hand Protection Selection Guidelines.
[Link][1]
American Chemical Society (ACS). (2023).[1] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[2][6] ACS Omega.[1]
[Link][1]